Phthalic acid, sodium salt
Description
Contextualization within Aromatic Carboxylate Salts
Aromatic carboxylic acids, characterized by a carboxyl group (-COOH) attached to an aromatic ring, and their corresponding salts are fundamental in organic chemistry. numberanalytics.com These compounds, including benzoic acid and its sodium salt (sodium benzoate), are known for their applications as preservatives and precursors in synthesis. vedantu.com Phthalic acid, as an aromatic dicarboxylic acid, and its sodium salts are part of this important class of chemicals. britannica.com The sodium salts of phthalic acid are notable for their enhanced solubility in aqueous solutions compared to the free acid, a property that is crucial for their application in buffer solutions.
The reactivity of aromatic carboxylates is influenced by the carboxyl group, which is deactivating and meta-directing in electrophilic substitution reactions. vedantu.combritannica.com The stability of the carboxylate ion, formed upon deprotonation, is a key factor in the acidity and reactivity of these compounds. vedantu.com
Significance in Advanced Chemical Disciplines and Interdisciplinary Research
The utility of sodium phthalate (B1215562) extends across several advanced chemical disciplines. In analytical chemistry, its stability and well-defined stoichiometry make it suitable as a primary standard for titrations and for the calibration of instruments. evitachem.com Its buffering capacity is essential for maintaining stable pH in biochemical and chemical experiments. evitachem.comcymitquimica.com
In materials science, sodium phthalate serves as a precursor for the synthesis of novel materials. It is used in the creation of metal-organic frameworks (MOFs) and coordination polymers, which have potential applications in gas storage and separation. evitachem.com Furthermore, derivatives of sodium phthalate are being investigated as promising organic electrode materials for sodium-ion batteries, contributing to the field of energy storage. rsc.orgrsc.orgresearchgate.net
The chelating properties of the phthalate anion, with its two carboxylate groups, allow it to form stable complexes with metal ions. evitachem.com This characteristic is leveraged in coordination chemistry for the synthesis of new coordination polymers with unique structures and properties. cyberleninka.ruacs.org
Interdisciplinary research has also highlighted the relevance of phthalates in environmental science. While the focus of this article is on the chemical compound itself, it is important to note that phthalate esters are recognized as ubiquitous environmental pollutants, and their study is a significant area of research. frontiersin.orgsapub.orgiwaponline.com
Scope and Objectives of Academic Inquiry
Academic inquiry into phthalic acid, sodium salt is driven by several key objectives. A primary goal is the synthesis and characterization of the compound and its derivatives. researchgate.netsioc-journal.cn This includes the development of efficient and environmentally friendly synthesis methods. evitachem.com
A significant area of research focuses on exploring its applications in various fields. This includes its role as a buffering agent, a chelating agent, and a primary standard in analytical chemistry. evitachem.com There is also considerable interest in its use as a building block for advanced materials, such as MOFs and electrode materials for batteries. evitachem.comrsc.org
Furthermore, research aims to understand the fundamental chemical and physical properties of sodium phthalate. This includes studies on its crystal structure, thermodynamic properties, and reactivity. researchgate.net For instance, the thermochemistry of hydrated sodium phthalate has been investigated to determine its standard molar enthalpy of formation. researchgate.net
Detailed research findings on the synthesis and properties of sodium phthalate are presented in the following data tables.
| Property | Value | Source |
| Molecular Formula | C8H4Na2O4 (Disodium) | |
| Molecular Weight | 212.11 g/mol (Disodium) | nih.gov |
| Appearance | White crystalline powder | cymitquimica.com |
| Solubility | Soluble in water | cymitquimica.com |
| CAS Number | 15968-01-1 (Disodium) | cymitquimica.com |
| Research Finding | Details | Source |
| Synthesis | Typically synthesized by the reaction of phthalic acid with sodium hydroxide (B78521) in a liquid phase. researchgate.netsioc-journal.cn The process involves the neutralization of phthalic acid to form the sodium salt. evitachem.com | evitachem.comresearchgate.netsioc-journal.cn |
| Thermochemistry | The standard molar enthalpy of formation of hydrated sodium phthalate has been determined to be -1493.637 ± 1.11 kJ·mol-1. researchgate.net | researchgate.net |
| Coordination Chemistry | Acts as a ligand in the formation of coordination polymers with metal ions like strontium. cyberleninka.ru The phthalate anion can act as both a chelate and a bridging ligand. cyberleninka.ru | cyberleninka.ru |
| Electrochemical Applications | Derivatives of sodium phthalate, such as Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), have been designed and investigated as anode materials for sodium-ion batteries, showing a high theoretical specific capacity. rsc.orgrsc.orgresearchgate.net | rsc.orgrsc.orgresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10197-71-4 |
|---|---|
Molecular Formula |
C8H6Na2O4 |
Molecular Weight |
212.11 g/mol |
IUPAC Name |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);; |
InChI Key |
NGATWIKLQRJVRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na].[Na] |
Other CAS No. |
10197-71-4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Pathways of Phthalic Acid, Sodium Salt
Established Synthetic Routes
The traditional methods for synthesizing sodium phthalate (B1215562) are well-documented and widely practiced. These routes are characterized by their reliability and are typically centered around neutralization reactions and the use of phthalic anhydride (B1165640) as a precursor.
Neutralization Reactions of Phthalic Acid
The most direct method for producing disodium (B8443419) phthalate involves the neutralization of phthalic acid with sodium hydroxide (B78521). smolecule.com Phthalic acid, a dibasic acid, reacts with two equivalents of sodium hydroxide in an exothermic reaction to form disodium phthalate and water. quora.com The reaction is represented by the following equation:
C₈H₆O₄ + 2NaOH → Na₂C₈H₄O₄ + 2H₂O smolecule.com
Depending on the stoichiometry of the reaction, it is also possible to form monosodium phthalate (sodium hydrogen phthalate) by neutralizing only one of the carboxylic acid groups. quora.com The reaction conditions, such as temperature and pH, must be carefully controlled to ensure the desired product is obtained with high purity. evitachem.com
A study on the synthesis of hydrated sodium phthalate utilized liquid phase synthesis with phthalic acid and sodium hydroxide as reactants. researchgate.net The resulting product's composition and structure were confirmed using X-ray powder diffraction, as well as chemical and elemental analyses. researchgate.net
Synthesis from Phthalic Anhydride and Related Precursors
Phthalic anhydride is a common and often more readily available precursor for the synthesis of sodium phthalate. evitachem.comwikipedia.org The process typically involves the hydrolysis of phthalic anhydride in an aqueous solution of sodium hydroxide. This reaction proceeds by first opening the anhydride ring to form the sodium salt of phthalic acid. The mixture is often heated to between 80-90°C for several hours to ensure the reaction goes to completion, followed by cooling and filtration to isolate the disodium phthalate product. smolecule.com
C₈H₄O₃ + 2NaOH → Na₂C₈H₄O₄ + H₂O
Industrial-scale production may involve a multi-step process. For instance, a patented method describes the production of diammonium phthalate from a disodium phthalate solution. google.com In this process, an aqueous solution of disodium phthalate is treated with sulfuric acid to precipitate phthalic acid. google.com The crystallized phthalic acid is then reacted with ammonia (B1221849) water to produce a diammonium phthalate solution, which can subsequently be treated with sodium hydroxide to yield disodium phthalate. google.com
Advanced and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis. This has led to research into green chemistry principles and the optimization of reaction conditions for sodium phthalate production.
Principles of Green Chemistry in Sodium Phthalate Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. evitachem.com In the context of sodium phthalate synthesis, this involves exploring alternative solvents, reducing energy consumption, and utilizing renewable resources. evitachem.com One promising approach is the use of microwave-assisted synthesis. Research on the synthesis of other sodium dicarboxylates has shown that microwave irradiation can significantly reduce reaction times compared to conventional heating methods, while still achieving high yields. rsc.org For example, the synthesis of disodium naphthalene-2,6-dicarboxylate and mono/disodium benzene-1,4-dicarboxylate was achieved in one hour with yields greater than 85% using microwave irradiation, a significant improvement over the 24-hour reflux required by conventional methods. rsc.org
The use of biocatalysts and biodegradable materials is another key aspect of green chemistry. For instance, some bacteria, such as Pseudomonas fluorescens, can degrade phthalic acid, suggesting the potential for biocatalytic routes in both synthesis and degradation pathways. wikipedia.orgnih.gov Furthermore, the development of plasticizers from renewable resources, such as succinic acid, oleic acid, and propylene (B89431) glycol, presents a sustainable alternative to traditional phthalate plasticizers. mdpi.com
Optimization of Reaction Conditions for Enhanced Purity and Yield
Optimizing reaction parameters is crucial for maximizing the yield and purity of sodium phthalate while minimizing by-product formation and energy consumption. Key parameters that are often controlled include temperature, pH, reaction time, and the stoichiometry of the reactants. evitachem.com
For example, in the synthesis from phthalic anhydride, maintaining a reaction temperature between 6-10°C can help to minimize side reactions. A reaction time of 6-8 hours is often necessary to ensure the complete hydrolysis of the anhydride. The final pH of the solution is also a critical factor; adjusting the pH can selectively precipitate the desired phthalate salt.
Industrial processes often employ sophisticated reactor setups, such as jacketed reactors with automated pH and temperature controls, to maintain optimal conditions. Purification techniques are also essential for achieving high-purity sodium phthalate. These can include recrystallization, filtration, and washing of the product. google.com The presence of impurities can be a significant issue, and care must be taken to avoid contamination from sources such as plastics, which often contain phthalate plasticizers. epa.gov
Table 1: Industrial-Scale Process Parameters for Monosodium Phthalate Synthesis
| Parameter | Optimal Range | Effect on Yield/Purity |
|---|---|---|
| Phthalic anhydride | 38–45 g | Excess ensures complete reaction. |
| NaOH | 35–45 g | Stoichiometric for disodium salt. |
| Water | 450–470 mL | Solvent for homogeneous mixing. |
| Reaction temperature | 6–10°C | Minimizes side reactions. |
| Reaction time | 6–8 hours | Ensures complete anhydride hydrolysis. |
| Final pH adjustment (HCl) | 2.0–2.5 | Selectively protonates one group. |
Derivatization and Functionalization Strategies
Sodium phthalate and its parent compound, phthalic acid, can be chemically modified to produce a wide range of derivatives with diverse applications. These derivatization and functionalization strategies often target the carboxylate groups.
A common derivatization is esterification, where phthalic acid or its anhydride reacts with alcohols to form phthalate esters, which are widely used as plasticizers. evitachem.comchemcess.com This reaction is typically catalyzed by an acid. chemcess.com
Another important reaction is the formation of phthalimide (B116566) from phthalic anhydride and ammonia. chemcess.com Phthalimide itself is a versatile intermediate in organic synthesis. The sodium salt of phthalamic acid, formed from the reaction of phthalic anhydride with ammonia in the presence of sodium hydroxide, can undergo a Hofmann rearrangement to produce anthranilic acid. chemcess.com
Furthermore, the carboxylate groups of sodium phthalate can act as ligands, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). evitachem.com These materials have potential applications in areas such as gas storage and catalysis. evitachem.com
Derivatization is also employed in analytical chemistry for the detection of phthalates. For example, phthalic esters can be hydrolyzed to phthalic acid, which is then derivatized with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile compounds suitable for gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Phthalic acid, sodium salt |
| Sodium phthalate |
| Disodium phthalate |
| Phthalic acid |
| Sodium hydroxide |
| Phthalic anhydride |
| Monosodium phthalate |
| Sodium hydrogen phthalate |
| Sulfuric acid |
| Diammonium phthalate |
| Ammonia |
| Disodium naphthalene-2,6-dicarboxylate |
| Mono/disodium benzene-1,4-dicarboxylate |
| Succinic acid |
| Oleic acid |
| Propylene glycol |
| Hydrochloric acid |
| Sodium chloride |
| Phthalate esters |
| Phthalimide |
| Anthranilic acid |
Pathways to Novel Phthalate Derivatives
The sodium salt of phthalic acid is a key starting point for synthesizing various phthalate derivatives through reactions such as esterification, substitution, and metal complexation. These pathways lead to compounds with tailored properties for diverse applications.
One significant derivatization involves halogenation. For instance, monosodium 4-chlorophthalate can be produced through the chlorination of a solution containing phthalic anhydride and sodium hydroxide. google.com In a typical procedure, chlorine gas is introduced into an aqueous mixture of phthalic anhydride and sodium hydroxide at a controlled temperature of 6-10°C. google.com The resulting chlorinated derivative demonstrates how the aromatic ring of the phthalate structure can be functionalized.
Another important pathway is the formation of metal-organic compounds. Basic titanium phthalate is synthesized by reacting an aqueous solution of sodium phthalate with a titanium sulfate (B86663) solution. google.com The sodium phthalate solution is prepared by neutralizing phthalic anhydride with sodium hydroxide. google.com The subsequent reaction with titanium sulfate precipitates the basic titanium phthalate, a compound where the phthalate radical is combined with titanium. google.com This method highlights the utility of sodium phthalate in creating inorganic-organic hybrid materials.
Furthermore, phthalate derivatives serve as monomers for novel polymers. While many syntheses start from phthalic anhydride, the underlying chemistry is closely related. For example, 3,6-dibromophthalic anhydride can be synthesized and subsequently converted into various monomers for thermocleavable polymers. mdpi.com These monomers, such as 3,6-dibromo-bis(2-undecanyl) phthalate, are then used in polymerization reactions to create complex copolymers with specific thermal and optical properties. mdpi.com Esterification is a fundamental reaction, where phthalic acid or its salt reacts with alcohols to form phthalate esters, which are a major class of industrial chemicals. evitachem.comwikipedia.org
Table 1: Examples of Novel Phthalate Derivatives
| Derivative Name | Precursors | Key Reagents | Application/Significance | Reference |
|---|---|---|---|---|
| Monosodium 4-chlorophthalate | Phthalic anhydride, Sodium hydroxide | Chlorine gas | Halogenated organic intermediate | google.com |
| Basic titanium phthalate | Sodium phthalate, Titanium sulfate | - | Inorganic-organic hybrid material | google.com |
| 3,6-Dibromo-bis(2-undecanyl) phthalate | 3,6-Dibromophthalic acid, 2-Undecanol | - | Monomer for thermocleavable polymers | mdpi.com |
| Phthalate Esters | This compound; Alcohols | Acid catalyst | General plasticizers and functional materials | evitachem.com |
Utilization in Heterocyclic Compound Synthesis
This compound, and its closely related anhydride are valuable reagents in the construction of heterocyclic ring systems. These reactions often leverage the two adjacent carboxylic functional groups to form cyclic structures.
A notable application is in the synthesis of phthalocyanine (B1677752) pigments. Monosodium phthalate reacts with urea (B33335) and copper(II) chloride (CuCl₂) in a solvent like trichlorobenzene to yield phthalocyanine blue. The purity of the sodium phthalate starting material is critical as it directly influences the thermal stability and lightfastness of the final pigment.
Seven-membered heterocyclic compounds, specifically oxazepine derivatives, can also be synthesized using phthalate precursors. Phthalic anhydride, which can be readily formed from sodium phthalate, reacts with Schiff bases in what is classified as a [5+2] cycloaddition reaction. uobaghdad.edu.iqresearchgate.net For example, the reaction between a Schiff base and phthalic anhydride leads to the formation of a 1,3-oxazepine ring system. uobaghdad.edu.iqresearchgate.net This method provides a direct route to complex, seven-membered heterocyclic structures.
Additionally, salts of phthalic acid can act as catalysts in multicomponent reactions to build other heterocyclic systems. Potassium hydrogen phthalate, a closely related salt, has been used as an organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones and 2-amino-4H-chromenes in aqueous media. researchgate.netmdpi.com This catalytic role suggests the potential for sodium phthalate to be employed in similar green chemistry approaches for synthesizing pharmacologically relevant heterocycles. researchgate.netmdpi.com
Table 2: Examples of Heterocyclic Synthesis
| Heterocyclic Class | Key Reactants | Catalyst/Reagent | Significance | Reference |
|---|---|---|---|---|
| Phthalocyanine | Monosodium phthalate, Urea | Copper(II) chloride | Stable blue pigment | |
| 1,3-Oxazepines | Phthalic anhydride, Schiff base | - | Synthesis of 7-membered heterocycles | uobaghdad.edu.iqresearchgate.net |
| Isoxazoles / Chromenes | Aryl aldehydes, β-ketoesters / Malononitrile | Potassium hydrogen phthalate | Green synthesis of bioactive heterocycles | researchgate.netmdpi.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 2-Amino-4H-chromene |
| 2-Undecanol |
| 3,4-disubstituted isoxazol-5(4H)-one |
| 3,6-Dibromo-bis(2-undecanyl) phthalate |
| 3,6-Dibromophthalic acid |
| 3,6-Dibromophthalic anhydride |
| Basic titanium phthalate |
| Chlorine |
| Copper(II) chloride |
| Monosodium 4-chlorophthalate |
| Naphthalene |
| ortho-Xylene |
| Phthalic acid |
| This compound |
| Phthalic anhydride |
| Phthalocyanine blue |
| Potassium hydrogen phthalate |
| Sodium hydroxide |
| Titanium sulfate |
| Trichlorobenzene |
Advanced Structural Characterization and Spectroscopic Analysis
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis-NIR) Spectroscopy for Optical Properties
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a important tool for characterizing the optical properties of sodium phthalate (B1215562) and its derivatives. Studies on sodium acid phthalate hemihydrate crystals have demonstrated good transparency in the visible and near-infrared regions, a desirable property for optical applications. The lower UV cut-off for these crystals is typically observed around 280 nm to 300 nm. researchgate.netscirp.org This absorption is attributed to π → π* electronic transitions within the phthalate structure. researchgate.net
The optical transparency of sodium acid phthalate hemihydrate makes it a suitable substrate for the deposition of thin films of organic non-linear optical materials. researchgate.net Research on cobalt-doped sodium acid phthalate hemihydrate single crystals has shown that the fundamental structure of the crystal is maintained after doping. researchgate.net However, the doping can influence the optical properties.
| Compound | UV Cut-off (nm) | Transparency Range (nm) | Key Transitions |
| Sodium Acid Phthalate Hemihydrate | ~280-300 researchgate.netscirp.org | 300 nm upwards scirp.org | π → π* researchgate.net |
| Lithium Sodium Acid Phthalate | ~200 scirp.org | 300 nm upwards scirp.org | Not specified |
Fluorescence Emission Spectroscopy of Phthalate Systems
Fluorescence spectroscopy offers a sensitive method for the detection and characterization of phthalate systems. While phthalates themselves have negligible fluorescence, their interaction with fluorescent probes or their presence in certain complex systems can lead to significant changes in fluorescence emission. rsc.org
One approach involves the use of fluorophores that can be displaced from a host molecule, such as cyclodextrin, by phthalate analytes, leading to a modulation of the fluorescence signal. uri.edu The degree of fluorescence modulation can be analyte-specific, with some phthalates causing more dramatic changes in fluorescence emission than others. uri.edu For instance, the introduction of diisononyl phthalate has been shown to result in a high degree of fluorescence modulation with certain fluorophores. uri.edu
Another strategy utilizes fluorophores that exhibit dual emission in the solid state, allowing for ratiometric detection of phthalates. rsc.org Fluorescein, for example, displays an unexpected solid-state dual emission that can be used for the ratiometric detection of di(2-ethylhexyl) phthalate (DEHP). rsc.org
Furthermore, the synthesis of mixed solid complexes of europium and terbium phthalates has been investigated. nih.gov The emission spectra of these complexes, when excited by UV light, show that the emission peak positions of the rare earth ions are slightly shifted due to interactions between them. nih.gov More significantly, the fluorescence intensities of one rare earth ion are strongly influenced by the presence of the other. nih.gov
| System | Excitation Wavelength (nm) | Emission Characteristics | Detection Principle |
| Europium-Terbium Phthalate Complexes | 365 nih.gov | Shift in emission peaks and altered fluorescence intensities of Eu(III) and Tb(III) nih.gov | Interaction between rare earth ions nih.gov |
| Fluorophore-Cyclodextrin System with Phthalate Analytes | Not specified | Modulation of fluorophore fluorescence uri.edu | Displacement of fluorophore by phthalate uri.edu |
| Fluorescein for DEHP detection | Not specified | Solid-state dual emission rsc.org | Ratiometric detection rsc.org |
| Nitrophenyl-functionalized Trifluorene Sensor | Not specified | Fluorescence enhancement acs.orgresearchgate.net | Suppression of intramolecular motion of nitrophenyl groups by phthalates acs.orgresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of phthalates and their derivatives in solution. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
For disodium (B8443419) phthalate, the ¹H NMR spectrum shows characteristic signals for the aromatic protons. chemicalbook.com In a study of plasticizers in PVC medical devices, ¹H NMR was successfully used to identify and quantify seven different plasticizers, including phthalates. nih.gov The spectra of these plasticizers were found to be very similar in different deuterated solvents. nih.gov
¹⁹F NMR has been employed to study the binding of fluorinated phthalates to phthalate dioxygenase (PDO). acs.org The binding of 3-fluoro- and 4-fluorophthalates to the enzyme resulted in significant changes in the ¹⁹F NMR spectra, with the appearance of new, broader peaks corresponding to the bound substrate. acs.org The observation of two paramagnetically shifted lines for 3-fluorophthalate bound to Co(II)-substituted PDO indicated two distinct binding orientations of the substrate with respect to the metal center. acs.org
| Nucleus | Compound/System | Key Findings |
| ¹H | Disodium Phthalate | Characteristic aromatic proton signals observed. chemicalbook.com |
| ¹H | Plasticizers in PVC | Identification and quantification of multiple plasticizers possible. nih.gov |
| ¹³C | Dibutyl Phthalate | Peaks at δ 13.3, 18.8, 132.0, 167.2 observed. nih.gov |
| ¹⁹F | Fluorophthalates + Phthalate Dioxygenase | Observation of bound substrate and distinct binding orientations. acs.org |
Mass Spectrometry Techniques for Complex Structural Characterization
Mass spectrometry (MS) is an essential tool for the identification and structural characterization of phthalates and their transformation products. Various ionization techniques and mass analyzers are employed depending on the specific analytical challenge.
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds, including phthalates and their metabolites. ESI-MS is often coupled with liquid chromatography (LC) for the separation and sensitive detection of phthalates in complex matrices. nih.gov
In ESI-MS, phthalates can be detected as protonated molecules [M+H]⁺ or as adducts with ions such as sodium [M+Na]⁺ and potassium [M+K]⁺. rsc.org The formation of sodium adducts can enhance the specificity of detection for certain phthalates. ecut.edu.cn Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions, which aids in the differentiation of isomeric phthalates. rsc.org For example, isomers like DEHP and DNOP can be distinguished by their unique fragment ions and their relative ratios. rsc.org
Desorption electrospray ionization (DESI), an ambient ionization technique based on ESI, allows for the direct analysis of phthalates on surfaces with minimal sample preparation. acs.org
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including phthalates and their degradation intermediates. acs.orgresearchgate.net Electron ionization (EI) is the most common ionization method used in GC-MS for phthalate analysis. A characteristic feature in the EI mass spectra of many phthalates with longer alkyl chains is the presence of a fragment ion at a mass-to-charge ratio (m/z) of 149, which corresponds to protonated phthalic anhydride (B1165640). rsc.org While this ion is a good indicator for the presence of phthalates, it can limit the selectivity between different phthalate compounds. rsc.org
GC-MS has been instrumental in studying the degradation pathways of phthalates. For example, in the investigation of the degradation of dimethyl phthalate (DMP) in aqueous solution, GC-MS was used to identify the intermediates formed during the process. dergipark.org.tr Similarly, in studies on the biodegradation of dibutyl phthalate (DBP) in sediment-water systems, GC-MS was employed to identify key metabolic intermediates such as monobutyl phthalate (MBP), phthalic acid (PA), and protocatechuic acid, which subsequently enter the tricarboxylic acid (TCA) cycle. nih.gov
| Technique | Ionization Method | Key Applications for Phthalates | Identified Intermediates/Fragments |
| ESI-MS/MS | Electrospray Ionization | Detection in aqueous samples, differentiation of isomers. nih.govrsc.org | Protonated molecules, sodium/potassium adducts, characteristic fragment ions. rsc.org |
| GC-MS | Electron Ionization | Analysis of volatile phthalates and degradation products. rsc.orgdergipark.org.tr | Protonated phthalic anhydride (m/z 149), monobutyl phthalate, phthalic acid, protocatechuic acid. rsc.orgnih.gov |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a primary tool for investigating the sodium salts of phthalic acid and its derivatives. scirp.orgscirp.org DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to explore various molecular properties. scirp.orgscirp.org
The initial step in many theoretical studies involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For sodium salts of phthalate-like molecules, DFT calculations are used to determine these optimized structures. scirp.orgscirp.org Methods such as the B3LYP functional combined with a 6-311++G(d,p) basis set have been successfully used to optimize the geometries of such complexes. scirp.orgscirp.org The process continues until the maximal atomic force is below a certain threshold, ensuring a true energy minimum on the potential energy surface has been located. scirp.org Vibrational frequency analyses are then typically performed on these optimized structures to confirm that they represent stable minima, which is indicated by the absence of imaginary frequencies. scirp.org
Table 1: DFT Methodology for Geometry Optimization
| Parameter | Specification |
|---|---|
| Method | Density Functional Theory (DFT) |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Convergence Criterion | Maximal atomic force < 0.00045 hartree/Bohr |
The thermodynamic stability of sodium phthalate (B1215562) complexes can be quantitatively assessed by calculating the binding energy (ΔE). scirp.orgscirp.org This energy is typically calculated by subtracting the total energies of the individual metal ion and the phthalate ligand from the total energy of the optimized metal-complex. scirp.org
Studies on related sodium terephthalate (B1205515) complexes have shown that the binding energy per sodium atom can be calculated for different salt forms, such as disodium (B8443419), trisodium (B8492382), and tetrasodium (B8768297) salts. scirp.org For instance, in a study on 2-aminoterephthalate, the binding energies were calculated to be -694.94 kJ/mol for the disodium salt (Na₂ATA), -543.44 kJ/mol for the trisodium salt (Na₃ATA), and -407.46 kJ/mol for the tetrasodium salt (Na₄ATA). scirp.org These negative values indicate that the formation of these complexes is an energetically favorable process and that the resulting compounds are thermodynamically stable. scirp.orgscirp.org The energy difference per sodium ion can also indicate the relative stability among different salt complexes, with the disodium complex found to be the most stable in that specific study. scirp.org
Table 2: Calculated Thermodynamic Properties for Sodium 2-Aminoterephthalate Salts
| Compound | Binding Energy (kJ/mol) | Enthalpy (kJ/mol) | Gibbs Free Energy (kJ/mol) |
|---|---|---|---|
| Na₂ATA | -694.94 | -543.44 | -407.46 |
| Na₃ATA | -543.44 | - | - |
| Na₄ATA | -407.46 | - | - |
Data from a study on 2-aminoterephthalate, a structural isomer of phthalate. scirp.org
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEgap), is a critical parameter for assessing a molecule's reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. researchgate.net
In the context of sodium salts of phthalate-like molecules, FMO analysis reveals how the electronic properties and reactivity are influenced by the number of sodium ions. scirp.org For example, calculations on sodium 2-aminoterephthalate salts showed that the trisodium (Na₃ATA) and tetrasodium (Na₄ATA) complexes have a larger HOMO-LUMO gap compared to the disodium (Na₂ATA) complex. scirp.org This suggests that the disodium salt is likely the most reactive of the three. scirp.orgnumberanalytics.com
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements like bonds and lone pairs. uni-muenchen.denih.gov This approach is particularly useful for quantifying donor-acceptor interactions within a molecule by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.dewisc.edu The energetic significance of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). wisc.edu
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the properties of electronically excited states. rsc.orgresearchgate.netrsc.org It is particularly effective for determining vertical excitation energies, which correspond to the absorption of light, and thus for simulating UV-visible spectra. scirp.orgrsc.org
TD-DFT calculations have been performed on sodium salts of phthalate-like molecules to investigate their electronic absorption spectra. scirp.orgscirp.org By calculating the vertical excitation energies from the optimized ground-state geometry, researchers can predict the absorption wavelengths and understand the nature of the electronic transitions involved. scirp.orgscirp.org These theoretical spectra can then be compared with experimental data to validate the computational model.
Quantum Chemical Modeling
Quantum chemical modeling encompasses a broad range of computational techniques used to study chemical phenomena. For phthalates and their derivatives, these models provide deep insights into reaction mechanisms, intermolecular interactions, and electronic properties. acs.orgwiley.comacs.org
One application of quantum chemical modeling is the study of fragmentation mechanisms in mass spectrometry. acs.org Ab initio studies on phthalates have elucidated complex fragmentation pathways, such as the McLafferty + 1 rearrangement, by modeling the structures of intermediates and transition states. acs.org These models have identified the favored structures, which often involve cyclized and hydrogen-bonded arrangements. acs.orgresearchgate.net
Furthermore, quantum chemical cluster models are used to investigate the binding interactions of phthalates with other molecules, such as biological receptors. mdpi.com These studies can clarify the nature of non-covalent interactions, like hydrogen bonds, that govern the binding affinity and specificity. mdpi.com For instance, such models have been used to identify key amino acid residues (e.g., Glu353, Arg394) involved in binding endocrine-disrupting chemicals to the estrogen receptor alpha. mdpi.com In atmospheric science, quantum chemical modeling helps to understand the role of phthalic acid in the formation of atmospheric aerosols by calculating the thermodynamics of cluster formation with other molecules. wiley.com
Investigation of Molecular Reactivity and Reaction Mechanisms
Computational studies, particularly those employing density functional theory (DFT), have provided detailed descriptions of the reaction pathways for phthalates. These investigations are crucial for understanding their environmental fate and for designing new applications, such as in energy storage.
One area of focus has been the degradation of phthalates in aqueous environments. The reaction between dimethyl phthalate (DMP) and the hydroxyl radical (•OH), a key process in advanced oxidation water treatments, has been studied using both experimental (radiolysis) and computational methods. acs.org The possible reaction mechanisms, including radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET), were evaluated. acs.org The findings concluded that RAF and HAT are the dominant reaction pathways, leading to the formation of OH-adducts and methyl-type radicals as the primary intermediates. acs.org The bimolecular rate constant for the reaction between •OH and DMP was determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. acs.org
Quantum chemical calculations have also been used to investigate the hydrolysis of various phthalate esters (PAEs) in the aqueous phase. mdpi.com These studies modeled different hydrolysis pathways: direct hydrolysis, H⁺-mediated hydrolysis, and OH⁻-mediated hydrolysis. mdpi.com The results consistently showed that for dimethyl phthalate (DMP), diethyl phthalate (DEP), dipropyl phthalate (DPP), and dibutyl phthalate (DBP), the OH⁻-mediated pathway is the most kinetically favorable, making it the dominant hydrolysis reaction in aqueous environments. mdpi.com This process leads to the formation of the corresponding phthalate monoesters. mdpi.com The subsequent OH⁻-mediated hydrolysis of these monoesters to form phthalic acid is also thermodynamically and kinetically favorable. mdpi.com
Table 1: Calculated Kinetic Data for OH⁻-Mediated Hydrolysis of Phthalate Esters (PAEs) This table presents the Gibbs free energies of activation (ΔG‡) and rate constants (k) for the initial, rate-determining step of OH⁻-mediated hydrolysis of various PAEs, as determined by quantum chemical calculations.
| Compound | ΔG‡ (kcal mol⁻¹) | Rate Constant, k (M⁻¹ s⁻¹) | Source |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | 16.5 | 1.1 × 10³ | mdpi.com |
| Diethyl Phthalate (DEP) | 16.9 | 4.8 × 10² | mdpi.com |
| Dipropyl Phthalate (DPP) | 17.0 | 3.8 × 10² | mdpi.com |
| Dibutyl Phthalate (DBP) | 17.0 | 3.8 × 10² | mdpi.com |
First-principles calculations have also been employed to explore the potential of sodium phthalate and its derivatives as anode materials for sodium-ion batteries. rsc.org While disodium terephthalate, an isomer, shows good performance, sodium phthalate itself achieves a reversible capacity of only about 120 mA h g⁻¹, which is much lower than its theoretical capacity of 255 mA h g⁻¹. rsc.org This suggests that only one of the two carbonyl groups is active in the reaction with sodium ions. rsc.org To address this, a novel compound, sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), which links two sodium phthalate molecules with a bridging carbonyl group, was designed and synthesized. rsc.org Theoretical calculations predicted that this bridging group could activate the adjacent carbonyls, allowing for the reversible insertion of four sodium ions and yielding a high theoretical capacity of 240 mA h g⁻¹. rsc.org
Spectroscopic Description of Non-Covalent Interactions
The combination of spectroscopy and computational modeling is a powerful strategy for characterizing the non-covalent interactions that govern the structure and function of phthalate-containing systems. These interactions, including hydrogen bonds, ionic bonds, and van der Waals forces, are critical in contexts ranging from drug delivery to environmental science. acs.orgresearchgate.netmdpi.com
The interactions between clofazimine (B1669197) (CLF) and the polymer hypromellose phthalate (HPMCP) in an amorphous solid dispersion were investigated using various solid-state spectroscopic methods, including UV-visible, infrared (IR), and solid-state NMR (ssNMR), correlated with quantum chemistry calculations. acs.org The spectral data revealed significant changes indicating that a proton transfer occurs, forming an ionic bond between the protonated drug (CLF) and the carboxylate group of the phthalyl substituent on the polymer. acs.org This strong acid-base interaction is key to the system's stability. acs.org
Similarly, the non-covalent binding between various phthalate esters (PAEs) and DNA has been explored. researchgate.net Fluorescence titration quenching experiments confirmed that PAEs bind to DNA, with binding constants (Kₐ) varying by several orders of magnitude depending on the specific ester. researchgate.net Further analysis using UV-vis spectra, Fourier transform infrared spectroscopy (FTIR), and quantum chemical calculations indicated that the PAEs interact primarily with thymine (B56734) bases in the minor groove of DNA. researchgate.net The dominant forces in this binding interaction were identified as hydrogen bonding and van der Waals forces. researchgate.net
In another study, fluorescence spectroscopy and theoretical calculations were used to develop a sensor for phthalates. acs.org The sensor is based on porous crystalline ribbons that enhance their fluorescence in the presence of phthalate molecules. The proposed mechanism involves the diffusion of phthalates into the pores of the ribbons, where they suppress the rotation of nitrophenyl groups via non-covalent interactions, thereby reducing non-radiative decay and increasing emission. acs.org
Table 2: Spectroscopic and Computational Findings on Non-Covalent Interactions of Phthalates This table summarizes key findings from studies that used a combination of spectroscopic and computational methods to investigate non-covalent interactions involving phthalates.
| System Studied | Spectroscopic Methods | Computational Methods | Key Findings | Source |
|---|---|---|---|---|
| Clofazimine-Hypromellose Phthalate | ssNMR, IR, UV-Vis | Quantum Chemistry | Proton transfer from HPMCP's carboxylic acid to the drug, forming a strong ionic bond. | acs.org |
| Phthalate Esters-DNA | Fluorescence, UV-Vis, FTIR | Quantum Chemistry | PAEs bind to the DNA minor groove, dominated by hydrogen bonding and van der Waals forces. | researchgate.net |
| Phthalimide (B116566) Derivatives-DNA | UV-Vis, CD, Fluorescence | In Silico Docking | Compounds bind to the DNA minor groove through non-covalent bonds. | mdpi.com |
| Phthalate Detection by Crystalline Ribbons | Fluorescence | Theoretical Calculations | Phthalate molecules suppress intramolecular rotation via non-covalent interactions, enhancing fluorescence. | acs.org |
Water-Exchange Reactivities in Phthalate Complexes
The reactivity of metal complexes in aqueous solutions, which is fundamental to their role in chemical and biological systems, is often governed by the rate of water-exchange reactions. acs.org This process, where a water molecule coordinated to the metal center is exchanged with a molecule from the bulk solvent, is the initial step in many formation and transformation reactions. acs.org For lanthanide ion (Ln³⁺) complexes, water exchange kinetics are particularly important for applications such as Magnetic Resonance Imaging (MRI) contrast agents. nih.govpdx.edu
The rate of water exchange can be modulated by the structure of the chelating ligand. nih.gov For example, replacing the carboxylate pendant arms of a ligand with amide groups has been shown to slow water exchange rates, a desirable property for developing certain types of advanced MRI agents known as PARACEST (Paramagnetic Chemical Exchange Saturation Transfer) agents. nih.govpdx.edu The study of these kinetics often involves variable-temperature ¹⁷O NMR spectroscopy and relaxometry, with computational methods providing deeper mechanistic insight. researchgate.netrsc.org
While direct studies on sodium phthalate complexes are less common, the principles are well-established from research on other metal-organic acid systems. Theoretical studies on aluminum-salicylate complexes, for instance, have modeled the water-exchange reactions for different configurations of the complex. acs.org These calculations show that the dissociation of an inner-shell water molecule is the rate-determining step. acs.org Such studies note that bidentate ligands that form 6-membered rings (like salicylate) enhance reaction rates more than those forming 7-membered rings, a category that includes phthalate. acs.org
Table 3: Water-Exchange Rates for Select Lanthanide Complexes This table provides examples of water-exchange rates (kₑₓ²⁹⁸) for lanthanide complexes, illustrating the range of values and the influence of the ligand structure. The rate is a key parameter for the efficacy of MRI contrast agents.
| Complex | Water-Exchange Rate (kₑₓ²⁹⁸) (s⁻¹) | Method | Source |
|---|---|---|---|
| [Gd(L2)] (L2 = tetraacetate derivative of bis(aminomethyl)phosphinic acid) | (2.7 ± 0.4) × 10⁷ | ¹⁷O NMR | researchgate.net |
| [Ln(DTPA)]²⁻ (DTPA = diethylenetriamine-N,N,N′,N″,N″-pentaacetic acid) | ~2.7 x 10⁶ | ¹⁷O NMR | researchgate.net |
Molecular Dynamics Simulations of Phthalate-Containing Systems
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach provides an atomic-level view of the dynamic behavior of phthalates in various environments, from their interactions with biological membranes to their role as plasticizers in polymers.
MD simulations have been used to investigate the permeation of typical phthalate acid esters (PAEs) through a model cell membrane composed of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine). mdpi.comresearchgate.net These simulations showed that PAEs like dimethyl phthalate (DMP), dibutyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP) can spontaneously enter the membrane, preferring to locate at the interface between the lipid headgroups and the acyl chains. mdpi.comresearchgate.net The simulations also revealed that the length of the alkyl side chain affects the depth of insertion and the impact on membrane properties; for instance, DEHP, with the longest side chain, was found to increase membrane thickness and rigidity more than the shorter-chain PAEs. mdpi.com
Another application of MD simulations has been to study the adsorption of phthalate esters onto the surfaces of smectite clays, which is crucial for understanding their environmental fate and transport in soils. princeton.eduacs.org These simulations, which utilized force fields such as CLAYFF for the clay and OPLS-AA for the phthalates, revealed that phthalates have a strong affinity for the clay surface. princeton.eduacs.org The adsorption is driven by a combination of favorable van der Waals interactions and a significant, favorable entropic contribution. princeton.edu The simulations also showed that phthalate molecules tend to adopt a flat orientation on the clay surface and can be adsorbed on both external surfaces and within the interlayer nanopores. princeton.edu
In the context of material science, MD simulations have been used to explore the plasticizing effect of dioctyl phthalate (DOP) in polyvinyl chloride (PVC). mdpi.com By calculating non-bonding interaction energies, which are composed of van der Waals and electrostatic forces, researchers can quantify the compatibility and efficiency of different plasticizers. mdpi.com These simulations can also determine key properties like the diffusion coefficient of the plasticizer within the polymer matrix, which relates to its migration resistance. mdpi.com
Table 4: Summary of Molecular Dynamics (MD) Simulation Studies on Phthalate-Containing Systems This table outlines the objectives, simulation details, and key findings from various MD studies involving phthalate esters.
| System | Phthalates Studied | Force Fields / Models | Key Findings | Source(s) |
|---|---|---|---|---|
| PAE Permeation of Lipid Bilayer | DMP, DBP, DEHP | CHARMM36 (lipid), CGenFF (PAEs), TIP3P (water) | PAEs spontaneously partition into the membrane. Longer side chains lead to deeper insertion and greater impact on membrane properties. | mdpi.com |
| PAE Adsorption on Smectite Clay | DMP, DEP, DBP, BBP, DEHP, DnOP | CLAYFF (clay), OPLS-AA (phthalates) | Phthalates show strong adsorption, driven by van der Waals forces and entropy. Adsorption occurs on basal surfaces and in interlayers. | princeton.eduacs.org |
| Plasticizing Effect in PVC | Dioctyl Phthalate (DOP) | COMPASS II | Interaction energies between PVC and plasticizer were calculated. The diffusion coefficient of DOP in the PVC matrix was determined. | mdpi.com |
Compound Index
Advanced Applications in Materials Science and Engineering
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
In the realm of coordination chemistry, the phthalate (B1215562) anion, derived from the sodium salt of phthalic acid, serves as a versatile building block. Its ability to coordinate with metal ions in various modes allows for the construction of complex, multidimensional structures with tailored properties.
Role of Phthalate Anions as Ligands in Coordination Polymer Synthesis
Phthalate anions are crucial ligands in the synthesis of coordination polymers. These polymers consist of metal ions or clusters linked together by organic ligands, forming one-, two-, or three-dimensional networks. The phthalate anion can act as a chelating and bridging ligand, coordinating with metal ions through its two carboxylate groups. cyberleninka.ru This dual functionality is fundamental to the formation of extended polymeric structures.
For instance, the reaction of a copper(II) salt with (2-butoxycarbonyl)benzoic acid can yield a three-dimensional coordination polymer bridged by the o-phthalic acid generated in situ. ias.ac.in In this structure, the phthalate molecule bridges two copper(II) centers, with one carboxylate group binding in a bidentate fashion to one copper ion and the other binding in a monodentate fashion to a second copper ion. ias.ac.in Similarly, strontium(II) coordination polymers have been synthesized using sodium phthalate, where the phthalate anion's carboxylate groups form chelate rings with the strontium atoms and also bridge neighboring metal centers. cyberleninka.ru The specific coordination mode of the phthalate anion, influenced by factors such as the metal ion and the presence of other ligands, dictates the final architecture and properties of the coordination polymer. ias.ac.inacs.org
Design and Synthesis of Novel MOFs for Gas Storage and Separation Applications
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas and tunable pore sizes, making them prime candidates for gas storage and separation. researchgate.netfit.edumdpi.comoaepublish.com The design of MOFs relies on the judicious selection of metal nodes and organic linkers to create a desired network topology and pore environment. fit.eduoaepublish.com
While direct examples of sodium phthalate being the primary linker in MOFs for gas storage are not prevalent in the provided search results, the principles of MOF design highlight the potential of carboxylate-based linkers like phthalates. The synthesis of MOFs typically involves methods like solvothermal or microwave synthesis, where metal salts and organic linkers react to form the crystalline framework. researchgate.netwiley.com The functionalization of these frameworks, either by modifying the linker before synthesis or post-synthetically, is a key strategy to enhance their performance in applications like CO2 capture. oaepublish.com The ability of phthalates to act as versatile linkers in coordination polymers suggests their potential utility in constructing novel MOFs with specific gas adsorption properties. ias.ac.inacs.org
Catalytic Activity of Phthalate-Based Coordination Compounds
Phthalates play a significant role as internal electron donors in Ziegler-Natta catalysts, which are widely used for polypropylene (B1209903) production. mdpi.com These catalysts typically consist of titanium tetrachloride supported on magnesium chloride, and the addition of a phthalate can significantly enhance the catalyst's activity and stereospecificity, leading to polypropylene with high isotacticity. mdpi.comippi.ac.ir The phthalate is believed to influence the distribution and nature of the active titanium sites on the magnesium chloride support. mdpi.com
Furthermore, coordination compounds, in general, are pivotal in various industrial catalytic processes, including oxidation, hydroformylation, and hydrogenation reactions. nih.gov While the direct catalytic use of simple sodium phthalate coordination compounds is not extensively detailed, the broader context of phthalate-containing catalytic systems is well-established. For example, research has explored the heterogeneous catalysis of di-n-octyl phthalate using enzymes immobilized within MOFs, indicating the integration of phthalate structures within advanced catalytic materials. researchgate.net The interaction between phthalate donors and the catalyst support is a subject of ongoing research, with studies investigating the coordination properties and mobility of phthalates on catalyst surfaces to better understand and optimize catalytic performance. ippi.ac.iracs.org
Energy Storage Technologies
The demand for efficient and sustainable energy storage solutions has driven research into new battery technologies. Sodium-ion batteries (SIBs) have emerged as a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. rsc.org Organic electrode materials, including derivatives of sodium phthalate, are being actively investigated for their potential to enhance the performance of SIBs.
Development as Organic Electrode Materials for Sodium-Ion Batteries
Sodium phthalate and its derivatives are being explored as promising organic anode materials for sodium-ion batteries. rsc.orgrsc.org These materials offer the potential for high specific capacity and structural diversity. researchgate.net A key challenge with simple disodium (B8443419) phthalate (Na2PL) is its lack of electrochemical activity, which underscores the importance of the relative positions of the active carboxylate groups. nih.gov
To address this, researchers have designed and synthesized modified structures. One such example is Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), a compound formed by linking two sodium phthalate molecules with a bridging carbonyl group. rsc.orgrsc.org This modification creates a conjugated structure with enhanced electrochemical performance. Theoretical calculations predict a high specific capacity of 240 mAh g⁻¹ for SCID, corresponding to the storage of four sodium ions. rsc.orgresearchgate.net
To further improve performance, SCID can be incorporated into a composite with multi-walled carbon nanotubes (SCID@CNT). This composite exhibits improved electronic conductivity and kinetics, leading to a high reversible capacity. rsc.orgresearchgate.net
Below is a table summarizing the performance of a sodium phthalate-based anode material:
| Material | Theoretical Specific Capacity (mAh g⁻¹) | Reversible Capacity (at 50 mA g⁻¹) | Cycle Number |
| SCID | 240 rsc.orgresearchgate.net | - | - |
| SCID@CNT | - | 182 mAh g⁻¹ rsc.orgresearchgate.net | 100 |
This research demonstrates that through molecular design, sodium phthalate-based compounds can be transformed into high-performance organic electrode materials for the next generation of sodium-ion batteries. rsc.orgrsc.org
Mechanistic Studies of Sodium-Ion Insertion/Extraction Kinetics
The pursuit of high-performance sodium-ion batteries (SIBs) has led to the investigation of various organic electrode materials, with sodium phthalate and its derivatives showing significant promise. The kinetics of sodium-ion insertion and extraction are fundamental to the performance of these batteries, governing aspects like rate capability and cycling stability.
Theoretical and experimental studies have delved into the electrochemical mechanisms of sodium phthalate-based anodes. It has been reported that disodium terephthalate (B1205515), a related compound, can reversibly de-insert two sodium cations. wiley.com The electrochemical process is characterized by a two-step extraction and insertion of sodium ions, as observed in cyclic voltammetry (CV) curves which show two pairs of redox peaks. rsc.org This indicates a stable and reversible process, crucial for a long-lasting battery. rsc.org
A key area of research has been the molecular design to enhance the sodium storage capacity and kinetics. For instance, creating a conjugated compound by linking two sodium phthalate molecules with a bridging carbonyl group, forming Sodium 5,5′-carbonylbis(isobenzofuran-1,3-dione) (SCID), has been shown to be a promising strategy. rsc.orgresearchgate.net Theoretical calculations suggest that this bridging carbonyl group can initiate the insertion of sodium ions and activate the ortho-carbonyl functional groups, leading to a high theoretical specific capacity. rsc.orgresearchgate.net This structural modification facilitates the storage of four sodium ions per molecule. rsc.orgresearchgate.net
The general working mechanism for SIBs is often described as a "rocking chair" model, similar to lithium-ion batteries, where sodium ions shuttle between the anode and cathode during charge and discharge cycles. nih.gov The large ionic radius of sodium, however, presents unique challenges, making materials like graphite (B72142) less suitable and driving the exploration of novel anode materials like sodium phthalate. nih.gov The study of sodium-ion insertion/extraction kinetics in these materials is crucial for overcoming challenges such as sluggish electrochemical kinetics and large volume expansion during cycling. nih.gov
Nonlinear Optical (NLO) Materials
Sodium phthalate and its derivatives have emerged as a significant class of semi-organic materials for nonlinear optical (NLO) applications. These materials are valued for their potential in technologies like optical data storage, frequency conversion, and telecommunications. tandfonline.comscirp.org
Crystal Growth and Characterization for NLO Applications
The development of high-quality single crystals is a prerequisite for harnessing the NLO properties of sodium phthalate. Various crystal growth techniques have been employed, with the slow evaporation solution technique at room temperature being a common and effective method. tandfonline.comworldleadershipacademy.livescirp.orgsphinxsai.com Other techniques such as slow cooling and seed rotation have also been utilized to obtain large, transparent, and optically superior crystals. jchps.com For instance, bulk crystals of sodium acid phthalate (NaAP) with dimensions of 37x37x10 mm³ have been successfully grown over a period of 45 days. jchps.com
Once grown, these crystals undergo extensive characterization to determine their structural and optical properties. Single crystal X-ray diffraction (XRD) is a fundamental technique used to confirm the crystal system and space group. worldleadershipacademy.livescirp.orgjchps.com For example, sodium acid phthalate has been found to crystallize in the orthorhombic system with a non-centrosymmetric space group B2ab, a key requirement for second harmonic generation. jchps.com Doped crystals, such as benzophenone-doped sodium acid phthalate (SAPB), have been reported to crystallize in a monoclinic system with the space group B2cb. worldleadershipacademy.livescirp.org
Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the crystal, confirming the incorporation of the parent compound and any dopants. tandfonline.comworldleadershipacademy.livescirp.org UV-Vis-NIR spectroscopy is crucial for determining the optical transparency window of the crystals. Sodium acid phthalate crystals exhibit a wide transparency range, typically with a UV cut-off wavelength between 210-220 nm, making them suitable for NLO applications. jchps.com Doped crystals, like SAPB, have shown a cut-off wavelength at 277 nm and high transparency (93%) in the visible region. worldleadershipacademy.live
Table 1: Crystal Growth and Characterization of Sodium Phthalate Derivatives
| Compound | Growth Technique | Crystal System | Space Group | Dimensions (mm³) | UV Cut-off (nm) |
|---|---|---|---|---|---|
| Sodium Acid Phthalate (NaAP) | Slow Evaporation, Slow Cooling, Seed Rotation | Orthorhombic | B2ab | 37x37x10 jchps.com | 210-220 jchps.com |
| Benzophenone-doped Sodium Acid Phthalate (SAPB) | Slow Evaporation | Monoclinic | B2cb | - | 277 worldleadershipacademy.live |
| Lithium Sodium Acid Phthalate (LiNaP) | Slow Evaporation, Slow Cooling | Triclinic | Pī | 9x4x2 scirp.org | - |
Second Harmonic Generation (SHG) Efficiency Studies
A key metric for evaluating NLO materials is their second harmonic generation (SHG) efficiency. The Kurtz-Perry powder technique is a widely used method for this assessment, where a laser, typically a Nd:YAG laser with a wavelength of 1064 nm, is passed through a powdered sample. worldleadershipacademy.livescirp.org The generation of a green light at 532 nm confirms the SHG property. scirp.org
Studies have shown that sodium acid phthalate crystals possess notable SHG capabilities. The efficiency of polycrystalline sodium acid phthalate has been found to be 0.45 times that of potassium dihydrogen phosphate (B84403) (KDP), a standard reference material. jchps.com This is significantly higher than that of potassium acid phthalate (KAP), which is about 0.15 times that of KDP. jchps.com The higher SHG efficiency of NaAP compared to KAP is attributed to the greater dipole moment of the O--Na+ bonds. jchps.com
The SHG efficiency can be further enhanced through doping. For instance, benzophenone-doped sodium acid phthalate (SAPB) has demonstrated an SHG efficiency that is twice that of KDP. worldleadershipacademy.livescirp.org This enhancement underscores the potential of molecular engineering to tailor the NLO properties of these materials for specific applications.
Table 2: Second Harmonic Generation (SHG) Efficiency of Sodium Phthalate Compounds
| Compound | SHG Efficiency (relative to KDP) | Reference |
|---|---|---|
| Sodium Acid Phthalate (NaAP) | 0.45 | jchps.com |
| Potassium Acid Phthalate (KAP) | 0.15 | jchps.com |
Influence of Doping on NLO Properties
Doping is a powerful strategy to modify and enhance the NLO properties of sodium phthalate crystals. worldleadershipacademy.livescirp.org The introduction of impurities, or dopants, into the crystal lattice can alter the crystal structure, electronic properties, and ultimately the NLO response. tandfonline.comresearchgate.net
A variety of dopants have been investigated, including organic molecules and metal ions. For example, doping sodium acid phthalate with amino acids like L-alanine, L-histidine, and L-arginine has been shown to improve the transparency of the crystals. tandfonline.com Powder XRD analysis of these doped crystals revealed lattice distortion, indicating the incorporation of the amino acid dopants into the crystal structure. tandfonline.com
The doping of sodium acid phthalate with benzophenone (B1666685) has been particularly effective in enhancing SHG efficiency. worldleadershipacademy.livescirp.org Similarly, doping with zinc has been reported to enhance the NLO property of sodium phthalate crystals, as indicated by a decrease in absorption in the visible region. researchgate.net Metal ion doping with zinc also led to a significant decrease in the dielectric constant and loss. researchgate.net
The choice of dopant and its concentration are critical factors that determine the extent of property enhancement. For instance, low levels of sodium doping (10 mol%) in potassium hydrogen phthalate, a related compound, slightly increased the SHG efficiency, while heavy doping resulted in a significant enhancement. akjournals.com These findings highlight the importance of carefully controlling the doping process to optimize the NLO properties of phthalate-based crystals for advanced optical applications.
Table 3: Influence of Dopants on the Properties of Phthalate Crystals
| Host Crystal | Dopant | Effect on Properties | Reference |
|---|---|---|---|
| Sodium Acid Phthalate | Amino Acids (L-alanine, L-histidine, L-arginine) | Improved transparency, lattice distortion | tandfonline.com |
| Sodium Acid Phthalate | Benzophenone | Enhanced SHG efficiency (2x KDP) | worldleadershipacademy.livescirp.org |
| Sodium Phthalate | Zinc | Enhanced NLO property, decreased dielectric constant and loss | researchgate.net |
Environmental Dynamics and Remediation Strategies
Biodegradation Pathways and Mechanisms
Microbial degradation is considered the primary and most effective method for the elimination of phthalates from the environment. wiley.comnih.gov This process is initiated by the hydrolysis of phthalate (B1215562) esters (PAEs) into phthalic acid (PA) and the corresponding alcohols, a step that occurs under both oxygen-rich (oxic) and oxygen-deficient (anoxic) conditions. wiley.comnih.gov The subsequent breakdown of the phthalic acid molecule follows fundamentally different pathways depending on the availability of oxygen. wiley.comnih.govd-nb.info
The microbial breakdown of phthalic acid varies significantly based on the presence of oxygen.
Aerobic Conditions: In the presence of oxygen, aerobic bacteria and fungi utilize oxygenase enzymes to degrade phthalic acid. asm.orgresearchgate.net The typical aerobic pathway involves the introduction of hydroxyl groups onto the benzene (B151609) ring by enzymes called dioxygenases. wiley.comnih.gov This hydroxylation step is crucial for the subsequent cleavage of the aromatic ring. asm.org The degradation of all three phthalate isomers (ortho-, iso-, and terephthalate) by aerobic microorganisms almost always converges on a central intermediate, protocatechuate (3,4-dihydroxybenzoate). wiley.comd-nb.info This intermediate is then further broken down into intermediates of central metabolism, such as the TCA cycle. iwaponline.comnih.govsemanticscholar.org
Facultative Anaerobes: Some bacteria, known as facultative anaerobes, can thrive in both oxygen-rich and oxygen-poor environments. asm.orgresearchgate.net Strains like Thauera chlorobenzoica and Aromatoleum evansii have been shown to use a unique hybrid pathway. asm.orgnih.gov These bacteria utilize the anaerobic enzyme inventory (e.g., phthaloyl-CoA decarboxylase) to convert phthalate to benzoyl-CoA even under aerobic conditions. asm.org The resulting benzoyl-CoA is then degraded further using an oxygen-dependent pathway. asm.org This metabolic flexibility is essential for organisms that experience frequent shifts between oxic and anoxic conditions. asm.orgnih.gov
A diverse range of microorganisms capable of degrading phthalates has been isolated from various environments, including soil, sediment, and wastewater. wiley.comd-nb.info These microbes can be Gram-positive or Gram-negative bacteria, as well as some fungi. wiley.com In some cases, the complete mineralization of a phthalate ester requires the cooperative effort of multiple bacterial species. wiley.comd-nb.info For instance, a co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32 was shown to degrade di-n-octyl phthalate; the Gordonia strain converts the ester to phthalic acid, which is then degraded by the Arthrobacter strain. wiley.comd-nb.info
The table below lists some of the key microbial genera and species identified in the degradation of phthalates.
| Microbial Genus/Species | Metabolic Condition | Role in Degradation | Reference |
|---|---|---|---|
| Pseudomonas sp. | Aerobic | Degrades o-phthalate as a sole carbon source. | pakbs.org |
| Burkholderia cepacia / multivorans | Aerobic | Utilizes phthalate as a sole carbon and energy source; involved in phthalate uptake. | wiley.compakbs.org |
| Arthrobacter sp. | Aerobic | Degrades phthalic acid produced from phthalate esters by other bacteria. | wiley.comd-nb.info |
| Gordonia sp. | Aerobic | Hydrolyzes phthalate esters (e.g., DEHP) to phthalic acid. | wiley.comd-nb.infoacs.org |
| Rhodococcus jostii | Aerobic | Involved in phthalic acid uptake during phthalate ester degradation. | wiley.comd-nb.info |
| Comamonas sp. | Aerobic | Involved in terephthalic acid (TPA) uptake. | wiley.comd-nb.info |
| Bacillus sp. | Aerobic | Isolated from activated sludge, capable of degrading DEHP. | iwaponline.comsemanticscholar.orgnih.gov |
| Thauera chlorobenzoica | Facultative Anaerobe | Degrades phthalate via a hybrid pathway under both aerobic and denitrifying conditions. | asm.orgnih.gov |
| Aromatoleum evansii / aromaticum | Facultative Anaerobe | Degrades phthalate via a hybrid pathway (aerobic) or anaerobic pathway (denitrifying). | wiley.comasm.orgnih.gov |
| Azoarcus sp. | Anaerobic (Denitrifying) | Degrades phthalate via the phthaloyl-CoA pathway. | wiley.comd-nb.info |
| Desulfosarcina cetonica | Anaerobic (Sulfate-reducing) | Degrades phthalate via an ATP-dependent activation to phthaloyl-CoA. | researchgate.netnih.gov |
| Desulfobacula toluolica | Anaerobic (Sulfate-reducing) | Predicted to have phthalate degradation capacity. | researchgate.netnih.gov |
The breakdown of phthalate esters universally begins with hydrolysis to form phthalic acid and an alcohol. nih.gov From there, the biochemical routes diverge based on the presence or absence of oxygen.
Aerobic Pathway: The aerobic degradation of phthalic acid typically proceeds through the following steps to form protocatechuate:
Dioxygenation: A two-component Rieske non-heme iron dioxygenase enzyme adds two hydroxyl groups to the phthalate ring, forming a cis-dihydroxy-dihydro-phthalate intermediate. wiley.comd-nb.info
Dehydrogenation: A dehydrogenase enzyme then re-aromatizes the ring, creating a dihydroxy-phthalate intermediate. wiley.comd-nb.info
Decarboxylation: Finally, a decarboxylase removes a carboxyl group to yield protocatechuate. wiley.comd-nb.infonih.gov
A variant of this pathway has been identified in Pseudomonas sp. strain PTH10, where a phthalate-2,3-dioxygenase is used, leading to the formation of 2,3-dihydroxybenzoate, which is then directly cleaved. wiley.comd-nb.info Once formed, protocatechuate enters central metabolic pathways after its aromatic ring is cleaved by other dioxygenases, either through ortho- or meta-cleavage pathways. wiley.comnih.gov
Anaerobic Pathway: The anaerobic pathway avoids the use of oxygen and instead relies on activation and decarboxylation:
Activation to Phthaloyl-CoA: Phthalate is activated to the highly unstable intermediate, phthaloyl-CoA. asm.orgresearchgate.net This is accomplished either by a succinyl-CoA-dependent CoA transferase (in denitrifying bacteria) or an ATP-dependent CoA ligase (in sulfate-reducing bacteria). researchgate.netresearchgate.net
Decarboxylation to Benzoyl-CoA: The phthaloyl-CoA is immediately decarboxylated by the enzyme phthaloyl-CoA decarboxylase (PCD) to form benzoyl-CoA. asm.orgresearchgate.netresearchgate.net Benzoyl-CoA is a common central intermediate in the anaerobic degradation of many aromatic compounds. nih.govd-nb.info
The degradation of dioctyl phthalate (DEHP) by a Bacillus sp. strain was shown to proceed by decomposition into smaller phthalates like dibutyl phthalate (DBP) and diethyl phthalate (DEP), then to phthalic acid (PA). iwaponline.comsemanticscholar.orgnih.gov The PA was then oxidized, dehydrogenated, and decarboxylated to form protocatechuate, which entered the TCA cycle. iwaponline.comsemanticscholar.orgnih.gov
Specific enzymes are the catalysts for each step of phthalate degradation. The initial hydrolysis of phthalate esters is carried out by a class of enzymes known as esterases or hydrolases. wiley.comd-nb.infoacs.org Following this, a different set of enzymes takes over to break down the phthalic acid core.
The table below summarizes the key enzymes involved in the primary aerobic and anaerobic phthalate degradation pathways.
| Enzyme | Abbreviation | Pathway | Function | Reference |
|---|---|---|---|---|
| Esterase / Hydrolase | - | Initial Step (Both) | Hydrolyzes phthalate esters to phthalic acid and alcohol. | wiley.comd-nb.inforesearchgate.net |
| Phthalate Dioxygenase | - | Aerobic | Initiates the aerobic pathway by adding two hydroxyl groups to the phthalate ring. | asm.orgnih.gov |
| cis-Dihydrodiol Dehydrogenase | - | Aerobic | Aromatizes the dihydroxylated intermediate. | d-nb.infoasm.org |
| Dihydroxy-PA Decarboxylase | - | Aerobic | Removes a carboxyl group to form protocatechuate. | wiley.comd-nb.info |
| 3,4-Dioxygenase | - | Aerobic | Cleaves the ring of protocatechuate or other dihydroxy intermediates. | wiley.comiwaponline.com |
| Succinyl-CoA:Phthalate CoA Transferase | SPT | Anaerobic (Denitrifying) | Activates phthalate to phthaloyl-CoA using succinyl-CoA. | wiley.com |
| Phthalate CoA Ligase | PCL | Anaerobic (Sulfate-reducing) | Activates phthalate to phthaloyl-CoA using ATP. | researchgate.netnih.gov |
| Phthaloyl-CoA Decarboxylase | PCD | Anaerobic | Key enzyme that decarboxylates the unstable phthaloyl-CoA to benzoyl-CoA. Belongs to the UbiD family. | wiley.comnih.govasm.orgresearchgate.net |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
While biodegradation is a key environmental process, it can be slow. wiley.comd-nb.info Advanced Oxidation Processes (AOPs) represent a suite of engineered chemical treatment technologies designed to rapidly degrade persistent organic pollutants like phthalates in water and wastewater. jbums.orgiwaponline.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can destroy the aromatic ring of phthalates and mineralize them into less harmful substances. nih.gov
Photocatalysis and photolysis are light-driven AOPs that have been successfully applied to the degradation of phthalates. researchgate.netnih.gov
Photolysis: Direct photolysis involves the use of UV light to break down chemical bonds. wiley.comd-nb.info However, for many phthalate esters, this process is extremely slow, with estimated aqueous photolysis half-lives ranging from over 100 days to thousands of years for some compounds. wiley.comd-nb.info
Photocatalysis: This process combines light with a semiconductor catalyst, most commonly titanium dioxide (TiO₂), to generate hydroxyl radicals. nih.govnih.govbcrec.id The UV/TiO₂ system has proven to be highly effective, showing strong degradation ability for various phthalate esters. nih.govfrontiersin.org For example, one study reported removal efficiencies of over 92% for dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) within 90 minutes using a UV/TiO₂ system. nih.gov Other catalysts, such as bismuth tungstate (B81510) (Bi₂WO₆), have also been investigated. nih.govnih.govfrontiersin.org In photocatalytic processes, the generated hydroxyl radicals attack both the ester side chains and the stable benzene ring, leading to hydroxylated intermediates and ring-opening byproducts. nih.govnih.govfrontiersin.org The efficiency of photocatalysis can be influenced by parameters such as catalyst dosage, pH, and the initial concentration of the pollutant. jbums.orgbcrec.id For instance, one study on benzyl (B1604629) butyl phthalate degradation found the optimal catalyst dosage to be 2 g/L and the optimal pH to be 7.0. bcrec.id
The degradation of phthalate esters by AOPs often produces intermediates such as phthalic acid, benzoic acid esters, and various organic acids before eventual mineralization to CO₂ and water. nih.gov
Fenton and Photo-Fenton Processes
Fenton and photo-Fenton processes are advanced oxidation techniques effective in degrading persistent organic pollutants like phthalates. openbiotechnologyjournal.comtesisenred.net The core of the Fenton reaction is the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). semanticscholar.orgomu.edu.tr These radicals are powerful, non-selective oxidizing agents that can break down the complex structure of phthalate molecules. openbiotechnologyjournal.com
The fundamental Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ semanticscholar.org
The efficiency of this process is highly dependent on pH, with an optimal range typically between 2.8 and 3.5. tesisenred.netomu.edu.tr Outside this range, the reaction slows down as iron precipitates as hydroxide (B78521) at higher pH, and the formation of stable oxonium ions at very low pH reduces the reactivity of H₂O₂. omu.edu.trresearchgate.net
The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) or solar light. This light exposure accelerates the regeneration of Fe²⁺ from Fe³⁺, which is a slower step in the classic Fenton process, and promotes further •OH generation. tesisenred.netresearchgate.net This leads to a more efficient and faster degradation of organic compounds. researchgate.net
Research has demonstrated the effectiveness of these methods. For instance, a study on the photochemical degradation of dimethyl phthalate (DMP) using the photo-Fenton process (UV/H₂O₂/Fe²⁺) achieved an 81% degradation within 120 minutes under optimal conditions (pH 3). researchgate.net Another study focusing on diallyl phthalate (DAP) reported over 95% removal of total organic carbon (TOC) after 300 minutes of Fenton oxidation. semanticscholar.org The degradation proceeds through the formation of intermediate products such as phthalic acid, dihydroxybenzene, and various organic acids before eventual mineralization to CO₂ and H₂O. semanticscholar.org
Table 1: Research Findings on Fenton and Photo-Fenton Degradation of Phthalates
| Phthalate Compound | Process | Key Conditions | Degradation/Removal Efficiency | Source |
|---|---|---|---|---|
| Dimethyl Phthalate (DMP) | Photo-Fenton (UV/H₂O₂/Fe²⁺) | pH 3, 120 min reaction time | 81% degradation | researchgate.net |
| Diallyl Phthalate (DAP) | Fenton (H₂O₂/Fe²⁺) | pH 3.2, 300 min reaction time | >95% TOC removal | semanticscholar.org |
| General Phthalates | Photo-Fenton | Acidic pH | High degradation efficiency | openbiotechnologyjournal.comtesisenred.net |
Ozonation and UV-Based Oxidation Techniques
Ozonation and UV-based AOPs are other effective strategies for removing phthalates from water. iaea.orgresearchgate.net Ozonation involves bubbling ozone (O₃) gas through the contaminated water. Ozone can directly oxidize phthalates or decompose to form hydroxyl radicals, which then attack the pollutant. iaea.org
UV-based techniques can involve UV irradiation alone (photolysis) or, more commonly, UV combined with an oxidant like hydrogen peroxide (UV/H₂O₂) or ozone (UV/O₃). iaea.orgmui.ac.ir The UV light facilitates the photolysis of the oxidant to generate a high concentration of hydroxyl radicals, significantly enhancing the degradation rate compared to either process alone. mui.ac.ir
Studies comparing these methods have shown that combined processes are superior. For example, in the degradation of di-2-ethylhexyl phthalate (DEHP), UV and ozonation alone achieved 43% and 50% removal, respectively, after 30 minutes. mui.ac.ir The combined UV/O₃ process, however, increased the degradation to 80% in the same timeframe. mui.ac.ir The degradation kinetics in the UV/O₃ system were found to follow a first-order model. mui.ac.ir Similarly, for diethyl phthalate (DEP), AOPs like UV/H₂O₂ and O₃/H₂O₂ significantly improve degradation compared to conventional ozonation or UV treatment alone. iaea.org
Table 2: Efficacy of Ozonation and UV-Based AOPs on Phthalate Degradation
| Phthalate Compound | Process | Contact Time | Removal Efficiency | Source |
|---|---|---|---|---|
| Di-2-ethylhexyl phthalate (DEHP) | UV alone | 30 min | 43% | mui.ac.ir |
| Di-2-ethylhexyl phthalate (DEHP) | Ozonation alone | 30 min | 50% | mui.ac.ir |
| Di-2-ethylhexyl phthalate (DEHP) | UV/O₃ | 30 min | 80% | mui.ac.ir |
| Diethyl Phthalate (DEP) | O₃/AC | - | Highest degradation and TOC removal | iaea.org |
Sonolysis and Electrochemical Degradation Methodologies
Sonolysis and electrochemical degradation are emerging AOPs for treating phthalate-contaminated water. iwaponline.comopenbiotechnologyjournal.com
Sonolysis utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and violent collapse of microbubbles in the liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of pollutants and the generation of hydroxyl radicals from water molecules. Research has shown that sonolysis can effectively degrade phthalic acid esters, with the reaction following pseudo-first-order kinetics. acs.org The degradation rate can be influenced by factors like pH, with hydrolysis being accelerated at higher pH values in the presence of ultrasound. acs.org
Electrochemical degradation involves the oxidation of pollutants on the surface of an anode. Materials like Boron-Doped Diamond (BDD) electrodes are often used due to their high reactivity and stability. wisdomlib.org This method can directly oxidize phthalates or generate hydroxyl radicals on the anode surface. The efficiency of electrochemical oxidation can be influenced by the presence of other ions, such as chlorides, which can either enhance or interfere with the process depending on the conditions. wisdomlib.org
Synergistic and Coupled Advanced Oxidation Processes
Combining different AOPs can lead to synergistic effects, resulting in significantly higher degradation efficiency than the sum of the individual processes. mdpi.com This approach is often more cost-effective and can lead to more complete mineralization of pollutants. openbiotechnologyjournal.commdpi.com
Examples of synergistic systems include:
Sono-Fenton: The combination of ultrasound and the Fenton process.
Photo-ozonation (UV/O₃): As discussed earlier, this combination enhances hydroxyl radical production. mui.ac.ir
Sonophotocatalysis (US/UV/TiO₂): This process combines ultrasound, UV light, and a photocatalyst like titanium dioxide (TiO₂). A study on diethyl phthalate (DEP) degradation using this method demonstrated a significant synergistic effect. nih.gov
Ozone/Activated Carbon (O₃/AC): This system was found to be highly efficient for DEP removal, achieving high degradation and TOC removal. iaea.org
A study on DEP degradation using combined ultrasound and UV (sonophotolysis) and with a TiO₂ catalyst (sonophotocatalysis) confirmed significant synergistic effects, with indices of 1.95 and 1.29, respectively. mdpi.comnih.gov These coupled systems often transform recalcitrant pollutants into more biodegradable compounds, which can then be treated by conventional biological methods. mdpi.com
Table 3: Synergistic Effects in Coupled AOPs for Diethyl Phthalate (DEP) Degradation
| Coupled Process | Synergistic Effect Index | Key Finding | Source |
|---|---|---|---|
| Sonophotolysis (US/UV) | 1.95 | Significant degradation and mineralization of DEP. | mdpi.comnih.gov |
| Sonophotocatalysis (US/UV/TiO₂) | 1.29 | Significant degradation and mineralization of DEP. | mdpi.comnih.gov |
| O₃/Al₂O₃ | - | Most effective process for DEP removal (~100% in 15 min). | swan.ac.uk |
Environmental Fate and Transport Research
Pathways of Phthalate Release into Aquatic Systems
Phthalates, including their salts, enter aquatic ecosystems through numerous pathways, primarily driven by human activities. frontiersin.orgbohrium.com Since phthalates are not chemically bonded to the polymer matrices (like PVC) they are mixed with, they are easily released into the environment through leaching, weathering, and evaporation. iwaponline.comfrontiersin.orgmdpi.com
Major release pathways include:
Industrial and Municipal Wastewater: Effluents from wastewater treatment plants (WWTPs) are a significant source of phthalates in aquatic environments. iwaponline.comresearchgate.net
Leaching from Plastic Waste: The breakdown and aging of plastic products in landfills and natural environments accelerate the release of phthalates. frontiersin.org
Agricultural and Urban Runoff: Stormwater runoff from urban areas and agricultural fields can carry phthalates from various sources into rivers and lakes. iwaponline.comfrontiersin.org
Atmospheric Deposition: Phthalates can volatilize and be transported in the atmosphere, eventually being deposited into water bodies. iwaponline.com
Once in aquatic systems, phthalates are found in surface water, groundwater, sediment, and biota. bohrium.comacs.org Their concentrations can vary significantly based on proximity to industrial and urban centers. iwaponline.com
Environmental Persistence and Transformation in Various Compartments
The environmental fate of phthalates is governed by their physicochemical properties and environmental conditions. acs.org Phthalates are considered persistent organic pollutants due to their stable chemical structure. mdpi.comresearchgate.net
Persistence: Higher molecular weight phthalates tend to be more hydrophobic and thus sorb more strongly to organic matter in soil and sediment, leading to their accumulation in these compartments. frontiersin.orgbohrium.com Lower molecular weight phthalates are more water-soluble and mobile. Phthalates have been detected in various environmental matrices, including water, soil, and air, often at ng/L to µg/L levels in water and µg/kg to mg/kg levels in sediment. bohrium.com
Transformation: Phthalates can undergo several transformation processes in the environment:
Biodegradation: Microbial degradation is a key process in the natural attenuation of phthalates. mdpi.com
Hydrolysis: The ester linkages in phthalates can be hydrolyzed, especially under alkaline conditions. acs.org
Photodegradation: Sunlight can contribute to the breakdown of phthalates in surface waters.
Recent research has also highlighted that the presence of phthalates in aquatic environments can influence other ecological processes, such as enhancing the environmental persistence of extracellular antibiotic resistance genes. nih.gov The transformation of phthalates can lead to various intermediate products before complete mineralization. bohrium.com
Advanced Analytical Methodologies and Instrumentation
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry for separating and quantifying phthalates. The choice of technique often depends on the sample matrix, the specific phthalates of interest, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phthalates, offering robust and reliable quantification. nih.gov HPLC methods, often coupled with an ultraviolet (UV) or photodiode array (PDA) detector, can effectively separate various phthalate (B1215562) esters. nih.govmdpi.com
A typical HPLC method involves a reverse-phase C18 column for separation. nih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govmdpi.commdpi.com Detection is commonly performed at a wavelength of around 230 nm. nih.gov The performance of these methods is validated through parameters like linearity, limit of quantification (LOQ), accuracy, and precision. nih.gov For instance, one validated HPLC-UV method demonstrated LOQ values below 0.64 μg/mL for several phthalates, with linearity (r²) ≥0.999 and average recoveries between 94.8% and 99.6%. nih.gov
To enhance the sensitivity and applicability of HPLC for trace analysis in complex matrices, sample preparation techniques like solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are employed. mdpi.comresearchgate.net Salt-assisted DLLME, for example, is a rapid and environmentally friendly pre-concentration method. In one such method for analyzing phthalates in water, dodecanol (B89629) was used as the extraction solvent, and the addition of sodium chloride improved extraction efficiency. This DLLME-HPLC method achieved low limits of detection (LOD), ranging from 0.3 to 0.6 μg/L, and high recoveries (84.9%-94.5%). researchgate.net
The pH of the mobile phase can significantly influence the retention of acidic compounds like phthalic acid. Under acidic conditions, the dissociation of the carboxylic acid groups is suppressed, leading to stronger retention on a reverse-phase column. glsciences.com Conversely, under neutral conditions, the dissociated (anionic) form is less retained. glsciences.com Mixed-mode columns, which utilize both reversed-phase and anion-exchange mechanisms, can provide excellent separation of phthalic acid isomers. helixchrom.comhelixchrom.com
Table 1: HPLC and Variant Methodologies for Phthalate Analysis
| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Reverse-phase ACE-5 C18 (4.6 x 250 mm, 5.0 μm) | Gradient of 5 mM KH₂PO₄ and acetonitrile | UV at 230 nm | LOQ < 0.64 μg/mL; Linearity (r²) ≥ 0.999; Recovery: 94.8% - 99.6% | nih.gov |
| SPE-HPLC-PDA | Poroshell 120 C₁₈ (150 × 4.6 mm, 4 μm) | Gradient of 10 mM ammonium acetate (pH 5) and methanol:isopropanol (50:50 v/v) | PDA | Validated method for phthalate determination in bottled water, showing greater sensitivity. | mdpi.com |
| DLLME-SFO-HPLC | Not specified | Not specified | Not specified | LODs: 0.3-0.6 μg/L; Recoveries: 84.9%-94.5%; RSDs: 4.1%-6.8% for water samples. | researchgate.net |
| HPLC-UV | Not specified | Gradient of ultrapure water and acetonitrile with 1% methanol | UV at 225 nm | Validated for DEHP in alcoholic beverages; LOQ: 0.06 mg/L. | mdpi.com |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and commonly used technique for phthalate analysis due to its high chromatographic resolution, sensitivity, and the structural information provided by mass spectra. restek.comcore.ac.uk It is particularly effective for separating structurally similar phthalates, which can be challenging for other methods. restek.com Many phthalates share a common base peak ion at m/z 149, making good chromatographic separation crucial for accurate identification and quantification. restek.com
A variety of GC capillary columns are used for phthalate analysis, with 5-type, XLB-type, and 35-type stationary phases being the most popular. restek.com The selection of the stationary phase is critical for achieving optimal resolution of complex phthalate mixtures. restek.com For instance, studies have shown that Rtx-440 and Rxi-XLB columns provide excellent resolution for a large number of phthalates. restek.com
GC-MS methods have been developed for a wide array of matrices, including environmental samples, food, and consumer products. oregonstate.eduscholarlinkinstitute.orgshimadzu.com Sample preparation often involves liquid-liquid extraction. scholarlinkinstitute.orgresearchgate.net A significant challenge in trace phthalate analysis is background contamination from laboratory equipment and reagents. scholarlinkinstitute.org Therefore, rigorous cleanup of glassware and reagents is essential to achieve low detection limits, which can be as low as 0.1 µg/L in water samples. scholarlinkinstitute.org
Tandem mass spectrometry (GC-MS/MS) enhances the selectivity and sensitivity of the analysis, making it suitable for complex matrices like breast milk. nih.gov A method using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS/MS has been successfully applied to detect 20 different phthalate esters in breast milk, with method detection limits ranging from 0.004 to 1.3 µg/kg. nih.gov In some cases, GC-MS methods have been developed that eliminate the need for derivatization of phthalate metabolites, simplifying the analytical procedure. nih.gov
Table 2: GC-MS and GC-MS/MS Methodologies for Phthalate Analysis
| Technique | Sample Matrix | Sample Preparation | Key Findings | Reference |
|---|---|---|---|---|
| GC-MS | E-liquid | Ultrasonic extraction with n-hexane | Good linearity (r > 0.998) and repeatability (RSD < 10%). | shimadzu.com |
| GC-MS/MS | Breast milk | QuEChERS | LODs: 0.004-1.3 µg/kg; Recoveries: 83.3-123.3%; RSDs: 0.2-7.6%. | nih.gov |
| GC-MS | Groundwater | Liquid-liquid extraction | Achieved a low LOD of 0.1 µg/L by minimizing background contamination. | scholarlinkinstitute.org |
| GC-MS | Phthalate metabolites (standards) | None (direct analysis) | Developed a method for monophthalates without derivatization; LODs: 0.029-0.049 ng. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become indispensable for the analysis of phthalates, particularly in complex biological and environmental samples. mdpi.comnih.gov These techniques combine the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.
LC-MS/MS methods offer rapid and effective screening of phthalates. mdpi.com A common approach involves using precursor ion scans in tandem mass spectrometry. For many phthalate esters, the fragmentation in the mass spectrometer produces a characteristic product ion at a mass-to-charge ratio (m/z) of 149. mdpi.com By setting the instrument to scan for all precursor ions that generate this m/z 149 product ion, a wide range of phthalates can be detected simultaneously, enhancing the specificity of the analysis. mdpi.com
These methods have been successfully applied to various matrices, including textiles, beverages, and biological fluids like serum and urine. mdpi.comnih.govwaters.com Sample preparation might involve simple "dilute and shoot" approaches for liquid samples or more extensive solid-phase extraction (SPE) for complex matrices to achieve better recovery and sensitivity. nih.govwaters.com The use of an isolator or hold-back column between the pump and the autosampler can help trap phthalate contaminants from the HPLC system, reducing background interference and improving detection limits. waters.comsciex.com
LC-MS/MS analysis is typically performed using electrospray ionization (ESI), often in positive ion mode, where protonated molecules [M+H]⁺ are monitored. sciex.com For certain phthalate metabolites, negative ionization mode might provide a better response. nih.gov The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, provides excellent sensitivity and selectivity. sciex.com
Table 3: LC-MS and LC-MS/MS Methodologies for Phthalate Analysis
| Technique | Sample Matrix | Key Features | Performance Metrics | Reference |
|---|---|---|---|---|
| LC-MS/MS | Textiles | Precursor ion scan for m/z 149. | Rapid and effective screening comparable to GC-MS/MS. | mdpi.com |
| LC-MS/MS | Distilled Beverages | "Dilute and shoot" method with an isolator column. | LOD <10 µg/L for most analytes; robust over several days. | waters.com |
| LC-MS/MS | Serum, Urine, Follicular Fluid | Solid-phase extraction; negative ESI mode. | Recovery: 71-107%; Precision ≤ 12%; R² > 0.99. | nih.gov |
| LC-MS/MS | Food and Beverages | Fast LC separation (10 min); MRM mode. | Addresses challenges of chemical background and matrix interferences. | sciex.com |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) represents a significant advancement in the analysis of phthalates and other contaminants. UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. ub.edunih.gov
A UHPLC-ESI-MS/MS method was developed for the determination of ten phthalates in mineral water and olive oil. ub.edu The separation was achieved on a sub-2 µm C18 column with a gradient elution, completing the analysis in under 19 minutes. ub.edu This method achieved good instrumental limits of detection (1-9 µg/L) and precision (RSD <23.9%). ub.edu A key aspect of this study was the use of a hold-back column to prevent background contamination from the UHPLC instrument itself, which is a common issue in trace phthalate analysis. ub.edu
Similarly, a UHPLC-MS/MS method was developed and validated for the simultaneous analysis of six phthalates and two dichloroanilines in rice samples following a QuEChERS extraction process. nih.gov This method demonstrated excellent linearity (R² ≥ 0.999) and low limits of detection for the phthalates, ranging from 0.007 to 0.017 mg/kg. nih.gov
The coupling of UHPLC with HRMS provides not only quantification but also the ability to identify unknown compounds and confirm the identity of target analytes with high mass accuracy. This is particularly useful in complex food and environmental samples where numerous other compounds may be present.
Table 4: UHPLC-HRMS Methodologies for Phthalate Analysis
| Technique | Sample Matrix | Column | Key Findings | Reference |
|---|---|---|---|---|
| UHPLC-ESI-MS/MS | Mineral Water, Olive Oil | Sub-2 µm C18 | Analysis time < 19 min; ILODs: 1-9 µg/L; RSD < 23.9%. Use of a hold-back column to prevent contamination. | ub.edu |
| UHPLC-MS/MS | Rice | Not specified | LODs: 0.007-0.017 mg/kg; LOQs: 0.020-0.045 mg/kg; R² ≥ 0.999. | nih.gov |
| UPLC-MS/MS | Water | Not specified | Developed an isocratic method to avoid 'ghost peaks' from mobile phase contamination; LODs: 0.32–0.54 ng/mL. | rsc.org |
Spectroscopic Techniques for Detection and Characterization
Spectroscopic techniques provide complementary information to chromatographic methods, often focusing on the structural characterization and highly sensitive detection of analytes.
Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful and highly sensitive analytical technique for the detection of trace levels of various molecules, including phthalates. nih.gov SERS relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold (Au) or silver (Ag). nih.govclinmedjournals.org This enhancement can be so significant that it allows for single-molecule detection. clinmedjournals.org
The effectiveness of SERS depends on the creation of "hotspots," which are areas of highly concentrated electromagnetic fields on the plasmonic nanostructure surface. nih.gov Various SERS-active platforms have been developed for phthalate detection, including:
Bimetallic Nanostructures: Plasmonic core-shell nanocuboids of gold and silver (Au@Ag) have been shown to induce more effective plasmonic resonance than single-metal nanoparticles, leading to higher sensitivity. nih.govccspublishing.org.cn
Aptamer-based Sensors (Aptasensors): These sensors combine the high sensitivity of SERS with the high specificity of aptamers (single-stranded DNA or RNA molecules that bind to a specific target). An aptasensor was developed for bis(2-ethylhexyl)phthalate (DEHP) using magnetic particles and SERS-active silica-coated silver nanoparticles, achieving a limit of detection of 8 pM. nih.gov
Metal-Organic Framework (MOF) Composites: A point-of-use device was created using a melamine (B1676169) sponge coated with a ZIF-67 (a type of MOF) and gold nanostars (AuNSs). This composite material could both adsorb phthalates from water and act as a SERS substrate for their rapid detection, with detection limits around 0.7 x 10⁻⁷ M. acs.org
SERS offers the advantage of providing a unique vibrational fingerprint for each molecule, allowing for identification and differentiation of various phthalates. researchgate.net The technique is rapid, requires minimal sample preparation, and can be performed directly in liquid samples. nih.govresearchgate.net The interaction of the phthalic acid molecule with the metal surface is key to the SERS signal. Studies combining SERS with density functional theory (DFT) calculations have suggested that phthalic acid adsorbs onto a gold surface through its carboxylate groups in a slightly tilted, "standing up" orientation. researchgate.net
Table 5: SERS-Based Methodologies for Phthalate Detection
| SERS Platform | Target Analyte(s) | Key Features | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Bimetallic plasmonic Au@Ag nanocuboids | Phthalate plasticizers | Label-free detection; enhanced plasmonic resonance. | Not specified | nih.gov |
| SERS Aptasensor (AgNPs and magnetic particles) | Bis(2-ethylhexyl)phthalate (DEHP) | High specificity due to aptamer binding. | 8 pM | nih.gov |
| AuNSs@ZIF-67/Melamine Sponge | DEHP, Dibutyl phthalate (DBP) | Point-of-use device for adsorption and detection. | ~0.7 x 10⁻⁷ M | acs.org |
| ZIF-67@Ag nanowires | Six Phthalate Esters (PAEs) | Provides distinct characteristic peaks for different PAEs. | 3 x 10⁻¹³ mol/L for DBP | researchgate.net |
Fluorescence Detection Methods for Phthalates
Fluorescence spectroscopy offers a sensitive and rapid alternative for the detection of phthalates, moving beyond traditional chromatographic methods. uri.edu These methods often rely on host-guest chemistry, where the presence of a phthalate analyte modulates the fluorescence signal of a probe molecule. uri.eduacs.org One prominent approach involves the use of cyclodextrins, which can encapsulate a fluorophore. uri.eduacs.org When a phthalate is introduced, it can displace the fluorophore or interact with the complex, causing a specific and measurable change in the fluorescence emission signal. acs.org This technique has been successfully applied to detect various phthalate esters in biological fluids like saliva with high selectivity and sensitivity, achieving limits of detection as low as 0.089 µM. uri.edu
Another innovative strategy employs porous crystalline ribbons that contain nitrophenyl groups. acs.orgresearchgate.net The fluorescence of these materials is typically low due to the intramolecular rotation of the nitrophenyl groups. acs.org However, when phthalate molecules diffuse into the pores of the crystalline structure, they suppress this rotation through noncovalent interactions. acs.orgresearchgate.net This restriction of intramolecular motion leads to a significant enhancement of the fluorescence emission, creating a "turn-on" sensor. researchgate.net This method has demonstrated exceptional sensitivity, capable of detecting di(2-ethylhexyl) phthalate (DEHP) at levels as low as 0.03 parts per billion (ppb). researchgate.net
Furthermore, fluorescence ratio immunosensors have been developed utilizing dual-emission carbon quantum dots labeled with nucleic acid aptamers. tandfonline.com This system provides a ratiometric response, which enhances accuracy by minimizing interference. tandfonline.com For dibutyl phthalate (DBP), this method has achieved a detection limit of 5.0 µg/L and has been validated against gas chromatography for analyzing food samples. tandfonline.com These fluorescence-based techniques represent a significant advancement, offering potential for the development of portable and rapid screening tools for phthalate contamination. uri.eduacs.org
| Method | Target Analyte | Matrix | Limit of Detection (LOD) |
|---|---|---|---|
| Cyclodextrin-Promoted Fluorescence | Phthalate Esters | Saliva | 0.089 µM uri.edu |
| Porous Crystalline Ribbons (Nitrophenyl-based) | Di(2-ethylhexyl) phthalate (DEHP) | Vapor | 0.03 ppb researchgate.net |
| Fluorescence Ratio Immunosensor (Quantum Dot-Aptamer) | Dibutyl phthalate (DBP) | Liquor, Edible Oil | 5.0 µg/L tandfonline.com |
Inductively Coupled Plasma (ICP) Analysis for Elemental Confirmation
Inductively coupled plasma (ICP) analysis is a powerful atomic spectroscopy technique used for the precise determination of the elemental composition of a sample. analytik-jena.comlibretexts.org While methods like chromatography are used to identify and quantify the organic phthalate structure, ICP analysis serves a distinct and complementary role: elemental confirmation. For a compound such as "Phthalic acid, sodium salt," ICP is the ideal method to confirm the presence and concentration of the sodium (Na) element. researchgate.net
The technique, whether in the form of ICP Optical Emission Spectrometry (ICP-OES) or ICP Mass Spectrometry (ICP-MS), operates by introducing a sample, typically in liquid form, into a high-temperature plasma source (5,000 to 10,000 K), usually generated from argon gas. analytik-jena.comyoutube.com This extreme temperature atomizes and ionizes the sample components. analytik-jena.com
In ICP-OES (also known as ICP-AES), the excited atoms and ions emit light at characteristic wavelengths. A detector measures the intensity of this emitted light, which is proportional to the concentration of each specific element in the sample. analytik-jena.comlibretexts.org
In ICP-MS , the ions generated in the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive detection of elements at parts-per-trillion levels. youtube.com
In the context of this compound, after the compound has been isolated or synthesized, a sample can be prepared and analyzed by ICP. The analysis would specifically target the spectral line or mass-to-charge ratio for sodium. A significant signal corresponding to sodium would provide definitive elemental confirmation of the "salt" portion of the compound's identity. researchgate.net This is crucial for quality control and chemical verification, ensuring that the intended sodium salt has been formed and is not contaminated with other metallic ions. The method is valued for its short analysis times, high sensitivity, and ability to perform multi-element detection. analytik-jena.com
Sample Preparation and Extraction Techniques
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique for isolating and concentrating phthalates from various matrices, including water, beverages, and biological fluids. thermofisher.comoup.comoup.commdpi.com The process involves passing a liquid sample through a cartridge packed with a solid adsorbent (the stationary phase). oup.com Phthalates in the sample adsorb onto the stationary phase, while other matrix components pass through. mdpi.com The retained phthalates are then eluted using a small volume of an appropriate solvent, resulting in a cleaner and more concentrated extract ready for analysis. oup.com Common adsorbents for phthalate extraction include C18-bonded silica (B1680970). mdpi.com Automated SPE systems can enhance reproducibility and sample throughput, achieving high recoveries of 80-99% for phthalate metabolites in serum. oup.com
Solid-Phase Microextraction (SPME) is a solventless, miniaturized evolution of SPE. nih.govvscht.cz It employs a fused silica fiber coated with a polymeric stationary phase (e.g., polyacrylate or polydimethylsiloxane-divinylbenzene). nih.govnih.govmdpi.com The fiber is directly immersed in a liquid sample or exposed to the headspace above the sample (Headspace SPME). vscht.czmdpi.com Phthalates partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred directly to the injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. nih.gov SPME is valued for its simplicity, reduction in solvent use, and integration of extraction, concentration, and sample introduction into a single step. vscht.cz The technique has been successfully optimized for analyzing phthalates in water and food packaging, with recoveries often ranging from 90% to 111%. nih.govmdpi.com
| Technique | Common Adsorbent/Fiber | Typical Application | Reported Recovery Rates |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | C18, Covalent Organic Frameworks (COFs) mdpi.commdpi.com | Drinking Water, Serum, Beverages thermofisher.comoup.commdpi.com | 80–99% oup.com, 97.9–100.5% mdpi.com |
| Solid-Phase Microextraction (SPME) | Polyacrylate, PDMS/DVB nih.govmdpi.com | River Water, Food Packaging nih.govmdpi.com | 90.2–111% mdpi.com |
Liquid-Liquid Extraction (LLE) and Dispersive Liquid-Liquid Microextraction (DLLME)
Liquid-Liquid Extraction (LLE) is a conventional and fundamental sample preparation method used to extract phthalates from aqueous samples based on their differential solubility in two immiscible liquids. mdpi.comresearchgate.netceon.rs Typically, an organic solvent with high affinity for phthalates, such as n-hexane or dichloromethane, is added to the aqueous sample. researchgate.netceon.rs The mixture is vigorously shaken to facilitate the transfer of phthalates from the aqueous phase to the organic phase. researchgate.net After separation, the organic layer containing the concentrated analytes is collected for analysis. While effective, LLE can be labor-intensive and consume relatively large volumes of organic solvents. ceon.rs
Dispersive Liquid-Liquid Microextraction (DLLME) is a modern, miniaturized version of LLE that is significantly faster and more efficient. nih.govresearchgate.net The technique is based on a ternary solvent system. nih.gov A small volume of an extraction solvent (e.g., chlorobenzene, chloroform) is mixed with a disperser solvent (e.g., acetone, acetonitrile) that is miscible in both the extraction solvent and the aqueous sample. nih.govresearchgate.nettandfonline.com This mixture is rapidly injected into the aqueous sample, forming a cloudy solution of fine microdroplets. nih.gov This dispersion creates a vast surface area between the extraction solvent and the sample, enabling very rapid mass transfer of the phthalates into the organic phase. tandfonline.com The mixture is then centrifuged to separate the small volume of sedimented organic phase, which is collected for analysis. nih.gov DLLME provides high enrichment factors (370-390) and excellent extraction recoveries (often 85-97%) while using microliter volumes of solvent. nih.govresearchgate.net
| Technique | Typical Solvents | Key Advantages | Reported Recovery Rates |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | n-Hexane, Dichloromethane researchgate.netceon.rs | Well-established, robust | >80% generally obtained researchgate.net |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Extractor: Chlorobenzene, Chloroform; Disperser: Acetone, Acetonitrile nih.govresearchgate.net | Rapid, high enrichment factor, low solvent use nih.govtandfonline.com | 85.6–95.8% nih.gov, 91–97% researchgate.net |
Magnetic Solid-Phase Extraction (MSPE) and Molecularly Imprinted Solid-Phase Extraction (MISPE)
Magnetic Solid-Phase Extraction (MSPE) is an innovative sample preparation technique that utilizes magnetic nanoparticles (MNPs) as the adsorbent material. oup.comtandfonline.com This method simplifies the extraction process significantly compared to traditional SPE. oup.com In MSPE, the magnetic adsorbent is dispersed directly into the sample solution, where it quickly adsorbs the target phthalates due to the large surface area and short diffusion path. oup.comtandfonline.com The key advantage of MSPE is the separation step: instead of filtration or centrifugation, an external magnet is used to easily and rapidly aggregate the MNP-analyte complexes, allowing the sample supernatant to be decanted. oup.com This avoids the need for SPE cartridges and reduces procedural time. oup.com Adsorbents such as C18-functionalized or carbon nanotube-modified MNPs have been developed for phthalate extraction, demonstrating high recovery values between 91.5% and 97.8% in water samples. nih.govresearchgate.net
Molecularly Imprinted Solid-Phase Extraction (MISPE) offers exceptional selectivity for extracting specific analytes. nih.gov This technique uses molecularly imprinted polymers (MIPs), which are synthetic polymers with tailor-made recognition sites that are complementary to the target molecule in shape, size, and functional group orientation. nih.govnih.gov A MIP is created by polymerizing functional monomers in the presence of a template molecule (e.g., dibutyl phthalate). nih.gov After polymerization, the template is removed, leaving behind specific binding cavities. When a sample is passed through a MISPE cartridge, the polymer selectively rebinds the target phthalate, while structurally different molecules pass through with little retention. nih.govnih.gov This high selectivity makes MISPE particularly useful for cleaning up complex samples like soybean milk, with reported recoveries ranging from 75.8% to 107.5%. nih.gov
| Technique | Principle of Separation | Key Advantage | Reported Recovery Rates |
|---|---|---|---|
| Magnetic Solid-Phase Extraction (MSPE) | Adsorption onto magnetic nanoparticles oup.com | Rapid separation with an external magnet; no cartridge needed oup.com | 91.5–97.8% nih.govresearchgate.net |
| Molecularly Imprinted Solid-Phase Extraction (MISPE) | Selective binding to pre-designed polymer cavities nih.gov | High selectivity for a specific target analyte nih.govnih.gov | 75.8–107.5% nih.gov |
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is an advanced extraction technique that utilizes microwave energy to extract organic compounds from solid samples. gcms.cznih.gov It is considered a green and efficient alternative to conventional methods like Soxhlet extraction, primarily due to significant reductions in extraction time and solvent consumption. gcms.cz In MAE, the sample is mixed with an appropriate extraction solvent (one that absorbs microwave energy, such as acetonitrile) in a closed vessel. nih.gov The vessel is then exposed to microwave radiation, which causes the polar solvent molecules to rapidly heat through dipole rotation. researchgate.net This localized heating increases the internal pressure and temperature within the vessel, disrupting the sample matrix and accelerating the desorption of analytes into the solvent. researchgate.netresearchgate.net
The entire MAE process can often be completed in under 20 minutes, compared to several hours for traditional techniques. gcms.cz The operational parameters, including solvent type, temperature, microwave power, and extraction time, are optimized to achieve maximum extraction efficiency. nih.govresearchgate.net MAE has been effectively applied to the determination of phthalate esters in solid matrices such as soil. nih.gov Studies have demonstrated excellent recoveries for various phthalates from spiked soil samples, typically ranging from 84% to 115%, without the need for subsequent clean-up steps. nih.gov
| Matrix | Extraction Solvent | Spiking Levels | Reported Recovery Rates | Relative Standard Deviations (RSD) |
|---|---|---|---|---|
| Soil | Acetonitrile | 0.1 and 0.5 µg/g | 84–115% nih.gov | <8% nih.gov |
Role in Analytical Standards and Buffering Systems
The sodium salt of phthalic acid, along with its potassium counterpart, plays a significant role in analytical chemistry, primarily in the establishment of standards for titrimetric analysis and in the formulation of buffer solutions to maintain stable pH environments for various chemical and biochemical experiments.
Application as a Primary Standard in Analytical Titrations
In volumetric analysis, the accuracy of concentration determination for a solution is paramount and depends on the reliability of the standard used for titration. A primary standard is a substance of such high purity and stability that it can be used to directly prepare a standard solution of a precisely known concentration. libretexts.orgsciencenotes.org The salts of phthalic acid, particularly potassium hydrogen phthalate (KHP), are widely recognized and utilized as primary standards for the standardization of basic solutions. odinity.comlibretexts.orgweebly.comallegheny.edu
The suitability of phthalate salts as primary standards stems from their adherence to the stringent criteria required for such substances. sciencenotes.orgthoughtco.com These characteristics are exemplified by potassium hydrogen phthalate and are largely applicable to the sodium salt as well.
Key Properties of Phthalate Salts as Primary Standards:
| Property | Description | Significance in Titrations |
| High Purity | Commercially available in a highly purified form (e.g., >99.9%). odinity.com | Ensures that a weighed mass corresponds to a precise number of moles of the substance, minimizing determinate errors. |
| Stability | Chemically stable and does not decompose under normal storage conditions. odinity.comcerritos.edu | The concentration of a standard solution prepared from it remains constant over time. |
| Non-hygroscopic | Does not readily absorb moisture from the atmosphere. odinity.comcerritos.edu | The weighed mass of the solid is accurate and not inflated by absorbed water, which would lead to an erroneously low calculated concentration of the titrant. |
| High Molecular Weight | Phthalic acid has a relatively high molar mass. | Reduces the relative error associated with weighing the substance. A larger mass is required for a given number of moles, making weighing errors less significant. odinity.com |
| Solubility | Readily soluble in water. odinity.com | Allows for the easy and complete dissolution to prepare a standard solution. |
| Well-defined Stoichiometry | Reacts with bases in a clear and known stoichiometric ratio (1:1 for the hydrogen phthalate ion). lamission.edu | Enables accurate calculation of the concentration of the base being standardized. |
The most common application of a phthalate primary standard is in the standardization of strong bases like sodium hydroxide (B78521) (NaOH). libretexts.orgweebly.comcerritos.edu Sodium hydroxide is not a suitable primary standard itself because it is hygroscopic and readily absorbs carbon dioxide from the air, which alters its concentration. odinity.comcerritos.edu Therefore, a freshly prepared NaOH solution must be standardized by titrating it against a precisely weighed amount of a primary standard acid, such as potassium hydrogen phthalate. libretexts.orglamission.edu The reaction proceeds as follows:
KHC₈H₄O₄(aq) + NaOH(aq) → KNaC₈H₄O₄(aq) + H₂O(l)
Disodium (B8443419) phthalate is also noted for its stability, which allows it to serve as a primary standard in titrations due to its well-defined stoichiometry and high purity. evitachem.com
Function as a Buffering Agent in Chemical and Biochemical Experimentation
A buffer solution is an aqueous solution consisting of a mixture of a weak acid and its conjugate base, or a weak base and its conjugate acid. Buffer solutions are essential in a wide range of chemical and biochemical applications as they resist changes in pH upon the addition of small quantities of an acid or a base. quora.com Phthalate-based buffer systems are commonly employed, particularly for maintaining acidic pH values.
The buffering action of the phthalate system is based on the equilibrium between the hydrogen phthalate ion (HC₈H₄O₄⁻) and the phthalate ion (C₈H₄O₄²⁻). Phthalic acid (H₂C₈H₄O₄) is a diprotic acid, meaning it can donate two protons. The relevant equilibria for the phthalate buffer system are:
H₂C₈H₄O₄ ⇌ H⁺ + HC₈H₄O₄⁻ (pKa₁ ≈ 2.95) HC₈H₄O₄⁻ ⇌ H⁺ + C₈H₄O₄²⁻ (pKa₂ ≈ 5.41)
The most effective buffering range for a buffer system is typically at a pH close to the pKa of the weak acid. Therefore, phthalate buffers are most effective in the pH ranges around 2.95 and 5.41. Phthalate buffers are frequently used to prepare standard buffer solutions for the calibration of pH meters, especially at pH 4. thermofisher.comfishersci.comsigmaaldrich.com
The preparation of a phthalate buffer solution typically involves combining a solution of potassium hydrogen phthalate with a strong acid (like HCl) or a strong base (like NaOH) to achieve the desired pH. blogspot.comcusabio.comresearchgate.net For instance, a buffer with a pH below 5.4 can be prepared by mixing potassium hydrogen phthalate (the conjugate base) with phthalic acid (the weak acid). Alternatively, adding a strong acid to a solution of potassium hydrogen phthalate will convert some of the hydrogen phthalate ions to phthalic acid, creating the buffer mixture. Conversely, adding a strong base will convert some of the hydrogen phthalate ions to phthalate ions, creating a buffer effective around pH 5.4.
Examples of Phthalate Buffer Preparation:
| Desired pH | Components |
| ~2.2 - 3.8 | Potassium Hydrogen Phthalate + Hydrochloric Acid cusabio.com |
| ~4.0 | 0.1 M Potassium Hydrogen Phthalate + 0.1 M Sodium Hydroxide 50megs.com |
| 4.4 | 0.2 M Potassium Hydrogen Phthalate + 0.2 M Sodium Hydroxide researchgate.net |
| 5.2 | Potassium Hydrogen Phthalate + 0.1 M Sodium Hydroxide researchgate.net |
In biochemical experimentation, maintaining a constant pH is often crucial for the stability and activity of enzymes and other biological molecules. While phosphate (B84403) and other buffer systems are also widely used, phthalate buffers can be advantageous in specific applications where the presence of phosphate ions might interfere with the reaction being studied. The choice of buffer is critical as buffer components can sometimes interact with the biological system under investigation.
Interdisciplinary Research Frontiers
Interactions with Biological Systems
The sodium salt of phthalic acid, by providing the phthalate (B1215562) dianion, engages with biological systems in several key ways. These interactions are primarily non-covalent and are central to understanding its broader effects. Research has focused on its ability to chelate essential metal ions, modulate the function of enzymes, and bind to crucial biomolecules.
The capacity of the phthalate anion to act as a chelating agent is a cornerstone of its biochemical activity. The two carboxylate groups can effectively bind with metal cations, forming stable complexes that can influence biological reactivity. nih.gov This property is particularly relevant in systems where metal ions are essential for function, such as in certain enzymatic reactions. researchgate.net
Research has demonstrated that sodium phthalate can be used as a starting material to synthesize complex polynuclear metal structures. For instance, in combination with other ligands, it facilitates the self-assembly of di-, tri-, and tetranuclear copper(II) complexes. hamiltoncompany.comnih.gov In these structures, the phthalate moiety exhibits diverse coordination modes, acting as a bridge between metal centers and stabilizing the resulting supramolecular architecture. hamiltoncompany.com One study detailed the formation of a tetranuclear copper(II) complex, [Cu₄(cpdp)(μ-Hphth)(μ₄-phth)(piconol)(Cl)₂]·3H₂O, where sodium phthalate was a key reactant. hamiltoncompany.comnih.gov The phthalate ligands in this complex showed multiple ways of binding, including acting as a bridge between four separate copper ions (a μ₄-coordination mode). hamiltoncompany.com
Beyond copper, the phthalate anion has been shown to form coordination polymers with other metal ions, such as strontium(II), highlighting its versatility as a chelating agent in different biochemical and chemical contexts. ucl.ac.uk This ability to sequester metal ions is also applied in analytical chemistry to prevent interference from unwanted metal ions during analysis. nih.gov
| Complex Nuclearity | Example Chemical Formula | Metal Ion | Observed Phthalate Coordination Modes | Reference |
|---|---|---|---|---|
| Trinuclear | [Cu₃(Hcpdp)(Cl)₄] | Copper(II) | Monodentate, Bidentate Bridging | nih.gov |
| Tetranuclear | [Cu₄(cpdp)(μ-Hphth)(μ₄-phth)(piconol)(Cl)₂]·3H₂O | Copper(II) | μ:η² (Bidentate), μ:η¹:η¹ (Bidentate Bridging), μ₃:η²:η¹:η¹ (Tridentate Bridging), μ₄:η¹:η¹:η¹:η¹ (Tetradentate Bridging) | hamiltoncompany.com |
| Polymeric | {Sr(C₈H₄O₄)(C₄H₄N₂)₀.₅·(H₂O)₀.₃₆}n | Strontium(II) | Bridging ligand in a coordination polymer | ucl.ac.uk |
The interaction of phthalates with enzymes and other proteins can influence biochemical pathways. nih.gov The modulation of enzyme activity is a significant aspect of these interactions. For example, in a study on the proteolytic depilation of lambskins, sodium phthalate was used as a component in the enzymatic process, where careful control of conditions was found to modulate enzyme activity. nih.gov
More specific studies on phthalate derivatives, such as dimethyl phthalate (DMP), reveal the nature of these interactions. Research on the interaction between DMP and the enzyme trypsin showed that a DMP-trypsin complex is formed, driven primarily by hydrophobic forces. acs.org This binding resulted in significant conformational changes in the enzyme, which can alter its function. acs.org The binding of various phthalate esters to proteins like human serum albumin (HSA) and fatty acid-binding proteins (FABPs) further underscores this phenomenon, where hydrophobic interactions and hydrogen bonds are the main drivers, leading to changes in protein secondary structure. acs.orgnih.gov While these studies often use phthalate esters, the fundamental interactions with the phthalate core provide insight into how the phthalate anion provided by its sodium salt might behave in similar biological environments.
Beyond DNA, phthalates and their metabolites interact with a range of proteins. Phthalic acid chemical probes have been used to identify interactions with proteins in rat kidney cells, successfully binding to chaperones like protein disulfide-isomerase A6 and various heat shock proteins. nih.gov Other computational and spectroscopic studies have detailed the binding of phthalates to critical transport proteins such as human serum albumin (HSA), sex hormone-binding globulin (SHBG), and corticosteroid-binding globulin (CBG). nih.govacs.orgplos.org These interactions are typically driven by hydrophobic forces and hydrogen bonds and can alter the structure and function of the proteins. nih.govacs.org
Supramolecular Chemistry and Self-Assembly Processes
The phthalate anion is a valuable building block in supramolecular chemistry, where non-covalent interactions are harnessed to construct large, well-ordered structures from smaller molecular components. The geometry and coordination capacity of the phthalate ligand allow it to participate in self-assembly processes, leading to the formation of diverse and complex architectures.
A primary example is the formation of coordination polymers and metal-organic frameworks. The interaction of sodium phthalate with strontium salts in the presence of pyrazine, for instance, leads to the self-assembly of a coordination polymer. ucl.ac.uk Similarly, its reaction with copper(II) salts and other ancillary ligands can be finely tuned by adjusting pH and reactant ratios to control the self-assembly of discrete polynuclear complexes with varying numbers of metal centers. hamiltoncompany.comnih.gov These processes demonstrate how the phthalate ion can direct the formation of thermodynamically stable, highly organized structures. explorationpub.com The driving forces behind these assemblies are a combination of coordination bonds between the carboxylate groups and the metal ions, as well as weaker non-covalent interactions like hydrogen bonding and π-π stacking. ucl.ac.uk
| Structure Type | Reactants | Key Driving Forces | Reference |
|---|---|---|---|
| Polynuclear Copper(II) Complexes | Sodium Phthalate, Copper(II) Chloride, Ancillary Ligands | Coordination Bonds, Ligand-Templating | hamiltoncompany.comnih.gov |
| Coordination Polymer | Sodium Phthalate, Strontium(II) Salt, Pyrazine | Coordination Bonds, Self-Assembly | ucl.ac.uk |
| Hypervalent Macrocycle | Sodium Phthalate, Bis(4-methylphenyl)telluroxide derivative | Coordination Bonds | researchgate.net |
Integration of Green Analytical Chemistry Principles in Phthalate Analysis
The ubiquitous nature of phthalates in consumer products and the environment necessitates robust analytical methods for their detection. explorationpub.com In recent years, there has been a significant push to align these methods with the principles of Green Analytical Chemistry (GAC), which aim to make analytical procedures safer and more environmentally sustainable. The 12 principles of GAC include minimizing waste, reducing energy consumption, using less hazardous reagents, and improving operator safety. explorationpub.com
Several studies have evaluated and developed greener methods for phthalate analysis in complex matrices like edible oils and honey. explorationpub.comchromatographyonline.com Traditional methods often involve large volumes of hazardous organic solvents for steps like liquid-liquid extraction (LLE). explorationpub.com Modern approaches focus on miniaturization and reducing solvent use. Techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) are considered greener alternatives. nih.govmdpi.com
| Analytical Procedure Abbreviation | Description | AGREE Score (out of 1.0) | Greenness Evaluation | Reference |
|---|---|---|---|---|
| MAE-GPC-SPE-HRGC-MS | Microwave-Assisted Extraction, Gel Permeation Chromatography, Solid Phase Extraction, High-Resolution Gas Chromatography-Mass Spectrometry | 0.41 | Less Green | explorationpub.com |
| LLE-DSPE-GC-MS | Liquid-Liquid Extraction, Dispersive Solid Phase Extraction, Gas Chromatography-Mass Spectrometry | 0.48 | Moderately Green | explorationpub.com |
| MSPE-LC-DAD | Magnetic Solid Phase Extraction, Liquid Chromatography-Diode Array Detector | 0.54 | Greener | explorationpub.com |
| HS-SPME-GC-FID | Headspace Solid Phase Microextraction, Gas Chromatography-Flame Ionization Detection | 0.60 | Greener | explorationpub.com |
| PLS-SERS | Partial Least Squares-Surface-Enhanced Raman Spectroscopy | 0.76 | Most Green | explorationpub.com |
Future Directions and Emerging Research Trends
Rational Design and Synthesis of Tailored Phthalate-Based Materials
The development of novel materials with specific functionalities is a key area of future research. This includes the rational design and synthesis of materials for applications ranging from environmental remediation to advanced electronics.
One emerging area is the creation of "thermocleavable" polymers based on phthalate (B1215562) esters. mdpi.comresearchgate.net These polymers are designed with solubilizing groups attached to the main polymer chain through thermally unstable ester bonds. mdpi.com Upon heating, these bonds break, leading to the formation of an insoluble polymer material. mdpi.comresearchgate.net This property is particularly useful for creating stable, insoluble films for various applications. researchgate.net For instance, researchers have synthesized novel thermocleavable copolymers that, after thermal treatment, exhibit reduced bandgaps, making them promising for use in energy-harvesting devices like solar cells. nih.gov
Another innovative approach involves the synthesis of molecularly imprinted polymers (MIPs) specifically designed for the selective removal of phthalates like di(2-ethylhexyl) phthalate (DEHP). researchgate.net This process uses a template molecule (in this case, DEHP) to create specific recognition sites within the polymer matrix, resulting in a high affinity and selectivity for the target phthalate. researchgate.net The use of magnetic nanoparticles in conjunction with MIPs (MMIPs) further enhances their practical application by allowing for easy separation from solutions using an external magnetic field. researchgate.net
Furthermore, the search for safer, sustainable alternatives to traditional phthalate plasticizers is a significant driver of new material synthesis. researchgate.netchemrxiv.org Researchers are exploring the use of bio-based polymers, such as polyhydroxyalkanoates (PHAs), as precursors for new plasticizers. researchgate.netchemrxiv.org By modifying these bacterial polymers, scientists aim to create effective and environmentally friendly alternatives to phthalates. researchgate.netchemrxiv.org
The following table provides a summary of some novel phthalate-based materials and their potential applications.
| Material Class | Specific Example(s) | Key Features | Potential Applications |
| Thermocleavable Polymers | PBTP-11, PBTDTP-11, PFDTP-11 | Thermally induced insolubility, tunable electronic properties. mdpi.comresearchgate.netnih.gov | Organic electronics, solar cells. researchgate.netnih.gov |
| Molecularly Imprinted Polymers (MIPs) | Magnetic MIPs (MMIPs) for DEHP | High selectivity and adsorption capacity for specific phthalates. researchgate.net | Selective removal of phthalates from environmental samples. researchgate.net |
| Sustainable Plasticizers | Poly(hydroxy-octanoate) (PHO)-based plasticizers | Bio-based, potential to replace traditional phthalates. researchgate.netchemrxiv.org | Greener polymer formulations in PVC and other plastics. researchgate.netchemrxiv.org |
| Chemiluminescent Probes | 6,8-substituted luminol (B1675438) derivatives | Enhanced chemiluminescence efficiency. uoa.gr | Highly sensitive biological and chemical detection. uoa.gr |
| Hole-Transporting Polymers | Photocrosslinkable biscarbazole-based polymer (PX2Cz) | Good solvent resistance after photocuring, efficient hole transport. rsc.org | High-performance organic light-emitting diodes (OLEDs). rsc.org |
Advanced Computational Prediction and Engineering of Phthalate Systems
Computational methods are becoming indispensable tools in phthalate research, enabling scientists to predict the behavior of these compounds and design new systems with desired properties. These in silico approaches offer a rapid and cost-effective way to screen large numbers of molecules and understand complex interactions at the molecular level.
Molecular docking and molecular dynamics simulations are being used to investigate the interactions of phthalates and their metabolites with biological macromolecules like DNA and various receptors. ingentaconnect.comnih.gov For example, studies have used these techniques to explore how different phthalates bind to the human pregnane (B1235032) X receptor and sex hormone-binding globulin (SHBG), providing insights into their potential endocrine-disrupting activities. nih.govplos.org These simulations can predict binding affinities and identify key amino acid residues involved in the interaction, helping to explain why some phthalates are more potent than others. plos.org
Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. QSAR models correlate the chemical structure of a compound with its biological activity or toxicity. ijsr.net Researchers are developing QSAR models to predict the acute toxicity of different phthalates to aquatic organisms like Daphnia magna. ijsr.net These models use molecular descriptors calculated from the chemical structure to estimate toxicity, which can help prioritize chemicals for further experimental testing. ijsr.net
Density Functional Theory (DFT) is being employed to develop prediction models for the base-catalyzed hydrolysis kinetics of phthalate esters. acs.org The rate of hydrolysis is a critical parameter for assessing the environmental persistence of these compounds. acs.org DFT calculations can help predict these rates, providing valuable information for environmental risk assessment. acs.org
The table below highlights some of the key applications of advanced computational methods in phthalate research.
| Computational Method | Application | Key Insights |
| Molecular Docking & Dynamics | Investigating phthalate binding to biological targets (e.g., DNA, nuclear receptors). ingentaconnect.comnih.govplos.org | Prediction of binding affinities, identification of key interacting residues, understanding of endocrine disruption mechanisms. plos.org |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the toxicity of phthalates to aquatic organisms. ijsr.net | Enables rapid screening of phthalate toxicity based on chemical structure. ijsr.net |
| Density Functional Theory (DFT) | Predicting the hydrolysis rates of phthalate esters in the environment. acs.org | Provides crucial data for assessing the environmental persistence of phthalates. acs.org |
| Machine Learning | Analyzing the association between environmental pollutants and health outcomes. frontiersin.org | Development of predictive models for indoor phthalate concentrations. frontiersin.org |
| Allosteric Regulation Studies | Investigating the effects of mutations on phthalate-degrading enzymes. nih.gov | Understanding how distant mutations can enhance the catalytic activity of enzymes for bioremediation. nih.gov |
Development of Novel and Sustainable Environmental Remediation Technologies
The widespread contamination of soil and water with phthalates has spurred the development of innovative and environmentally friendly remediation technologies. The focus is on moving beyond conventional methods to more efficient, sustainable, and cost-effective solutions.
Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach. iwaponline.comnih.gov Research is focused on identifying and isolating microbial strains with a high capacity for phthalate degradation. researchgate.net For instance, studies have shown that combining different microbial communities, or "consortia," can lead to more effective breakdown of phthalates. researchgate.net Techniques like bioaugmentation, which involves adding specific pollutant-degrading microbes to a contaminated site, and composting are being explored to enhance the removal of phthalates from soil. nih.govacs.org The efficiency of composting for phthalate remediation can range from 25% to 100%. nih.gov
Phytoremediation, the use of plants to clean up contaminated environments, is another green technology being investigated for phthalate pollution. nih.gov Certain plants can take up phthalates from the soil and water, and in some cases, metabolize them into less harmful substances.
Nanotechnology also offers new avenues for phthalate remediation. researchgate.net Nanomaterials, due to their high surface area and reactivity, can be effective in adsorbing and degrading phthalates. researchgate.net For example, magnetic carbon nanotubes are being explored for their ability to remove phthalates from water, with the added benefit of being easily recoverable using a magnetic field. researchgate.net
Advanced oxidation processes (AOPs), such as photocatalysis, Fenton processes, and ozonation, are also being refined for the degradation of phthalates in water. iwaponline.com These methods generate highly reactive hydroxyl radicals that can break down the complex structure of phthalates into simpler, less toxic compounds. iwaponline.com
The following table summarizes some of the novel and sustainable remediation technologies for phthalates.
| Remediation Technology | Description | Key Advantages |
| Bioremediation (Microbial Degradation) | Utilizes microorganisms to break down phthalates into less harmful substances. iwaponline.comnih.gov | Environmentally friendly, cost-effective. researchgate.net |
| Composting | A bioremediation technique that uses microbial activity in compost to degrade phthalates in soil. nih.gov | High degradation efficiency (25-100%), low environmental impact. nih.gov |
| Phytoremediation | The use of plants to remove and degrade phthalates from soil and water. nih.gov | Green technology, aesthetically pleasing. |
| Nanotechnology-based Remediation | Employs nanomaterials like magnetic carbon nanotubes to adsorb and degrade phthalates. researchgate.net | High efficiency, potential for material recovery. researchgate.net |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes like photocatalysis and ozonation that generate highly reactive species to destroy phthalates. iwaponline.com | Rapid degradation of a wide range of phthalates. iwaponline.com |
| Integrated Technologies | Combining different methods, such as composting with bioaugmentation, to enhance remediation efficiency. nih.gov | Synergistic effects leading to improved removal of pollutants. nih.gov |
Integration of Multi-Omics and Advanced Analytical Techniques for Comprehensive Phthalate Research
To gain a deeper and more holistic understanding of the biological effects of phthalates, researchers are increasingly turning to the integration of multiple "omics" technologies. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how phthalates interact with biological systems at various levels. researchgate.netnih.govmdpi.com
Metabolomics, the study of small molecules (metabolites) within cells, tissues, or organisms, has emerged as a powerful tool for investigating phthalate exposure and its biological consequences. frontiersin.orgnih.gov By analyzing changes in the metabolome, scientists can identify biomarkers of phthalate exposure and gain insights into the metabolic pathways that are perturbed. frontiersin.orgnih.govacs.org For example, studies have linked phthalate exposure to alterations in lipid metabolism, steroid hormone biosynthesis, and inflammatory responses. frontiersin.orgnih.govmdpi.com
The integration of multi-omics data allows for a more systemic understanding of toxicity pathways. researchgate.net For instance, by combining network toxicology with multi-omics analyses and molecular docking, researchers are beginning to unravel the complex molecular mechanisms by which phthalates may contribute to diseases like ovarian cancer. nih.gov This integrated approach can help identify key genes and proteins that are targeted by phthalates and understand how these interactions lead to adverse health outcomes. nih.gov
Advanced analytical techniques are crucial for supporting these multi-omics studies. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone for both targeted and untargeted metabolomics, allowing for the sensitive and accurate measurement of a wide range of phthalate metabolites and other biomolecules. mdpi.comjst.go.jp
The table below provides an overview of how multi-omics and advanced analytical techniques are being applied in phthalate research.
| "Omics" Technology / Analytical Technique | Application | Key Findings/Insights |
| Metabolomics | Identifying biomarkers of phthalate exposure and their biological effects. frontiersin.orgnih.govacs.org | Phthalate exposure is associated with changes in lipid, steroid, and nucleic acid metabolism, as well as inflammation. frontiersin.orgnih.gov |
| Integrated Multi-Omics (e.g., Network Toxicology) | Delineating the molecular mechanisms of phthalate-induced diseases. nih.gov | Identification of potential gene targets and signaling pathways (e.g., HIF-1) involved in phthalate-related carcinogenesis. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Quantifying phthalate metabolites and other biomolecules in biological samples. mdpi.comjst.go.jp | Enables the discovery of novel exposure markers and provides data for metabolomic pathway analysis. jst.go.jp |
| Single-Cell Analysis | Investigating the heterogeneity of cellular responses to phthalate exposure. nih.gov | Reveals how different cell types within a tissue may respond differently to phthalates. nih.gov |
| Epigenomics | Studying how phthalate exposure can lead to heritable changes in gene expression without altering the DNA sequence. frontiersin.org | Phthalates can modify gene expression through mechanisms like DNA methylation, with potential long-term health consequences. frontiersin.org |
Q & A
Q. How can researchers synthesize sodium phthalate salt in a laboratory setting?
Sodium phthalate can be synthesized via neutralization of phthalic acid (a dibasic acid with pKa values of 2.89 and 5.51) with sodium hydroxide. The reaction proceeds in two steps, forming monosodium and disodium salts depending on stoichiometry. To confirm successful synthesis, characterize the product using techniques like Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate anion peaks (e.g., ~1600 cm⁻¹ for asymmetric COO⁻ stretching) and X-ray diffraction (XRD) for crystalline structure validation .
Q. What experimental methods determine the pH of sodium phthalate solutions?
Sodium phthalate solutions can be classified as acidic, basic, or neutral based on the strength of the parent acid and base. Since phthalic acid is a weak acid (pKa2 = 5.51) and sodium hydroxide is a strong base, the disodium salt (Na₂C₈H₄O₄) will yield a basic solution. To measure pH:
Q. What analytical techniques are suitable for detecting sodium phthalate in complex matrices?
Gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization is a validated method. For example, a DB-5MS column (1.0 mL/min flow rate, helium carrier gas) and multiple reaction monitoring (MRM) can achieve detection limits of 1–20 ng/mL. Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the compound from interfering substances .
Advanced Research Questions
Q. How can researchers validate analytical methods for sodium phthalate quantification?
Method validation should include:
- Linearity : Calibration curves across expected concentration ranges (e.g., 1–100 µg/mL) with R² ≥ 0.995.
- Recovery rates : Spike-and-recovery experiments (e.g., 90.4%–103.0% recovery for phthalate esters).
- Precision : Intra-day and inter-day relative standard deviation (RSD) < 5%.
- Limit of detection (LOD) : Signal-to-noise ratio ≥ 3. Cross-validate with orthogonal techniques like HPLC-UV to resolve co-eluting contaminants .
Q. How should researchers address contradictions in sodium phthalate stability data across studies?
Discrepancies in degradation profiles may arise from differences in experimental conditions (e.g., pH, temperature, light exposure). To resolve these:
Q. What is the scientific rationale for selecting sodium as the counterion in phthalate salts?
Sodium salts enhance solubility in aqueous systems compared to free phthalic acid, facilitating applications in buffer solutions (e.g., potassium hydrogen phthalate for pH calibration). The choice of sodium over other cations (e.g., potassium) depends on ionic radius and hydration energy, which influence crystal lattice stability and dissolution kinetics. Sodium salts also avoid introducing heavy metals, which are restricted in environmental and biological studies .
Q. What critical research gaps exist in understanding sodium phthalate’s environmental and toxicological impacts?
Current limitations include:
- Degradation pathways : Limited data on photolytic or microbial breakdown products.
- Ecotoxicology : Long-term effects on aquatic organisms at sub-lethal concentrations.
- Analytical challenges : Differentiating sodium phthalate from structurally similar esters in environmental samples. Prioritize studies using high-resolution mass spectrometry and in silico toxicity prediction models to address these gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
